Primeverose
Description
This compound has been reported in Gentianopsis grandis, Gentianopsis barbata, and other organisms with data available.
Structure
2D Structure
Properties
CAS No. |
26531-85-1 |
|---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
InChI Key |
XOPPYWGGTZVUFP-DLWPFLMGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |
Appearance |
Powder |
Synonyms |
6-(β-D-Xylosido)-D-glucose; 6-O-β-D-xylopyranosyl-D-glucose; |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Primeverose: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of primeverose, a disaccharide of significant interest in the study of plant secondary metabolism and enzymatic hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Executive Summary
This compound is a disaccharide composed of D-xylose and D-glucose, which plays a crucial role as the glycone component of numerous naturally occurring glycosides. These glycosides are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to the flavor and fragrance industries. Understanding the precise chemical structure and properties of this compound is fundamental for the isolation, characterization, and synthesis of these valuable natural products. This guide details its structural formula, physicochemical properties, and presents methodologies for its isolation and structural elucidation.
Chemical Structure and Nomenclature
This compound is a reducing disaccharide. Its systematic name is 6-O-β-D-xylopyranosyl-D-glucose .[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-glucose molecule via a β-(1→6) glycosidic bond.[3][4] This specific linkage connects the anomeric carbon (C1) of the β-D-xylopyranose to the primary alcohol group (C6) of the D-glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing properties to the sugar.[5]
The stereochemistry of the glycosidic linkage and the configurations of the constituent monosaccharides are critical to its biological recognition, particularly by enzymes such as β-primeverosidase.[4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification and characterization in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | 6-O-β-D-Xylopyranosyl-D-glucose | [1][2] |
| CAS Registry Number | 26531-85-1 | [1] |
| Molecular Formula | C₁₁H₂₀O₁₀ | [1][3] |
| Molar Mass | 312.27 g/mol | [1][6] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 209-210 °C (with darkening) | [1] |
| Solubility | Soluble in water, methanol, 80% ethanol | [1] |
| Specific Rotation | [α]D²⁰ shows mutarotation from +23° to -3.2° (c=5, H₂O) | [1] |
| Reducing Sugar | Yes | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides like this compound. The assignment of proton (¹H) and carbon (¹³C) signals confirms the identity of the monosaccharide units, their anomeric configurations, and the linkage position. While a definitive, published experimental dataset for pure this compound is elusive, a plausible set of chemical shifts in D₂O can be predicted based on the known values for its constituent parts in similar glycosidic linkages. Table 2 presents these representative chemical shifts.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | Glucose Residue (α/β anomers) | Xylose Residue |
| δ ¹³C (ppm) | δ ¹H (ppm) | |
| C1 / H1 | 92.7 (α), 96.5 (β) | 5.22 (d, J=3.8 Hz, α), 4.64 (d, J=8.0 Hz, β) |
| C2 / H2 | 72.5 (α), 74.9 (β) | 3.53 (dd, J=9.9, 3.8 Hz, α), 3.28 (dd, J=9.2, 8.0 Hz, β) |
| C3 / H3 | 73.8 (α), 76.8 (β) | 3.91 (t, J=9.5 Hz, α), 3.51 (t, J=9.2 Hz, β) |
| C4 / H4 | 70.5 (α), 70.6 (β) | 3.42 (t, J=9.5 Hz, α), 3.41 (t, J=9.2 Hz, β) |
| C5 / H5 | 72.6 (α), 76.8 (β) | 3.98 (ddd, α), 3.48 (m, β) |
| C6 / H6 | 69.8 (α/β) | ~3.80 (m, H6a), ~3.95 (m, H6b) |
Note: These are plausible values derived from data for related compounds. Actual experimental values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and determine the sequence of monosaccharides. In positive ion mode, this compound is typically observed as a sodium adduct [M+Na]⁺ at m/z 335.095. Fragmentation via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-ion at m/z 203.053, representing the glucose unit with Na⁺) and the xylosyl oxonium ion (a B-ion at m/z 133.049).
Biosynthesis and Degradation Pathways
Biosynthesis of this compound
The precise biosynthetic pathway for this compound is not yet fully elucidated in the literature. However, it is synthesized from activated monosaccharide precursors. The pathway begins with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a putative glycosyltransferase.
Enzymatic Degradation
This compound exists in nature primarily as a component of glycosides (primeverosides). The degradation of these molecules is a two-step enzymatic process. First, a specific β-primeverosidase cleaves the bond between the this compound moiety and the aglycone, releasing the aromatic or aliphatic aglycone. Subsequently, a general β-glucosidase or xylosidase can hydrolyze the β-(1→6) linkage of this compound to yield D-glucose and D-xylose.
Experimental Protocols
Isolation and Purification
This compound is typically isolated from natural sources by first extracting a primeveroside, followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the isolation of a primeveroside (e.g., from plant material) and subsequent release of this compound.
Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).
-
Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room temperature for 24 hours per extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield an aqueous residue.
-
-
Purification of the Primeveroside:
-
Defat the aqueous residue by liquid-liquid partitioning against n-hexane.
-
Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.
-
Wash the column with water to remove polar impurities (sugars, salts).
-
Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).
-
Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target primeveroside.
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
-
Hydrolysis to Yield this compound:
-
Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.
-
Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.
-
Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.
-
Purify the resulting this compound from the aglycone and any unreacted material using size-exclusion chromatography (e.g., Sephadex LH-20).
-
Structural Elucidation Workflow
The definitive identification of this compound requires a combination of spectroscopic techniques.
Protocol 5.2.1: NMR and MS Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and broadband-decoupled spectra on a spectrometer operating at ≥500 MHz.
-
Acquire 2D spectra: COSY (to establish ¹H-¹H correlations within each sugar ring), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or ROESY experiment can confirm the β-anomeric configuration through-space correlations.
-
-
MS Data Acquisition:
-
Dissolve a small aliquot of the sample in 50% methanol/water.
-
Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the [M+Na]⁺ adduct.
-
Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
-
Data Analysis:
-
Integrate data from all spectroscopic experiments to build a conclusive structural assignment, confirming the monosaccharide identities, the β-anomeric configuration of the xylose, and the (1→6) linkage position.
-
Role in Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself functions as a signaling molecule in biological pathways. Its primary established role is that of a stable carrier for various aglycones. The enzymatic cleavage of primeverosides by β-primeverosidase in response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which are volatile organic compounds that can act as signaling molecules in plant defense or as attractants for pollinators. Therefore, this compound is best described as a precursor to signaling molecules, rather than a direct participant in signaling cascades.
Conclusion
This compound is a structurally defined disaccharide that serves as a fundamental building block for a wide array of natural glycosides. Its chemical properties, particularly the β-(1→6) linkage, are key to its biological function as a substrate for specific hydrolytic enzymes. The methodologies outlined in this guide, from isolation protocols to advanced spectroscopic analysis, provide a framework for researchers to identify, characterize, and utilize this compound and its derivatives in their scientific endeavors. Further research into the specific glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the complex web of plant metabolism.
References
- 1. uniprot.org [uniprot.org]
- 2. UDP-D-xylose:beta-D-glucoside alpha-1,3-D-xylosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Cloning of a Xylosyltransferase That Transfers the Second Xylose to O-Glucosylated Epidermal Growth Factor Repeats of Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Composition and Linkage of Primeverose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primeverose is a disaccharide of significant interest in various fields, including flavor chemistry and drug development, due to its role as a precursor to aromatic compounds and its presence in numerous plant glycosides. This technical guide provides a comprehensive overview of the composition and glycosidic linkage of this compound. It details the experimental protocols for its characterization, including linkage analysis by gas chromatography-mass spectrometry (GC-MS) and structural elucidation by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Furthermore, a protocol for its enzymatic synthesis is provided. All quantitative data is presented in structured tables, and a logical workflow for disaccharide analysis is visualized using a Graphviz diagram.
Composition and Linkage of this compound
This compound is a disaccharide with the chemical formula C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol . It is composed of two monosaccharide units: D-glucose and D-xylose. Specifically, it is a xylopyranose unit linked to a glucopyranose unit.
The glycosidic bond connecting the two monosaccharides is a β-(1→6) linkage . This means the anomeric carbon (C-1) of the β-D-xylopyranose is linked to the oxygen atom attached to the C-6 of the D-glucopyranose molecule. The systematic name for this compound is 6-O-β-D-xylopyranosyl-D-glucose .
Caption: Structure of this compound showing the β-(1→6) linkage.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₁₀ |
| Molecular Weight | 312.27 g/mol |
| CAS Number | 26531-85-1 |
NMR Spectral Data (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose Residue | ||
| H-1 | 4.65 (d, J=8.0 Hz) | 97.5 |
| H-2 | 3.25 (t, J=8.5 Hz) | 74.0 |
| H-3 | 3.50 (t, J=9.0 Hz) | 76.5 |
| H-4 | 3.40 (t, J=9.0 Hz) | 70.0 |
| H-5 | 3.55 (m) | 76.0 |
| H-6a | 3.95 (dd, J=11.5, 2.0 Hz) | 69.0 |
| H-6b | 3.70 (dd, J=11.5, 5.5 Hz) | |
| Xylose Residue | ||
| H-1' | 4.45 (d, J=7.5 Hz) | 104.5 |
| H-2' | 3.20 (t, J=8.0 Hz) | 73.5 |
| H-3' | 3.35 (t, J=8.5 Hz) | 76.0 |
| H-4' | 3.60 (t, J=9.0 Hz) | 69.5 |
| H-5'a | 3.90 (dd, J=11.0, 5.0 Hz) | 66.0 |
| H-5'b | 3.25 (t, J=11.0 Hz) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry Fragmentation (Predicted)
The fragmentation pattern of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) would be expected to show characteristic losses of the monosaccharide units.
| m/z (ion) | Description |
| 313.1 [M+H]⁺ | Protonated parent molecule |
| 295.1 [M+H-H₂O]⁺ | Loss of a water molecule |
| 181.1 [Glucose+H]⁺ | Glycosidic bond cleavage, retaining the glucose unit |
| 151.1 [Xylose+H-H₂O]⁺ | Glycosidic bond cleavage, retaining the xylose unit with water loss |
| 133.1 [Xylose+H-2H₂O]⁺ | Glycosidic bond cleavage, retaining the xylose unit with two water losses |
Experimental Protocols
Glycosidic Linkage Analysis by GC-MS
This method determines the linkage position between the monosaccharides.[1]
1. Permethylation: [2][3][4][5] a. Dry the disaccharide sample (approx. 1-5 mg) in a screw-capped tube. b. Add 200 µL of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample. c. Add a slurry of NaOH in DMSO (prepared by washing powdered NaOH with anhydrous DMSO) and 100 µL of methyl iodide. d. Agitate the mixture for 10 minutes at room temperature. e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated disaccharide with 1 mL of dichloromethane. g. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.
2. Hydrolysis: a. To the dried permethylated sample, add 500 µL of 2 M trifluoroacetic acid (TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the tube and evaporate the TFA under a stream of nitrogen.
3. Reduction: a. Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide. b. Add 200 µL of 1 M sodium borodeuteride (NaBD₄) in 1 M NH₄OH. c. Incubate at room temperature for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess NaBD₄. e. Evaporate to dryness under nitrogen.
4. Acetylation: a. To the dried sample, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Heat at 100°C for 30 minutes. c. Cool and add 1 mL of water. d. Extract the partially methylated alditol acetates (PMAAs) with 1 mL of dichloromethane. e. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.
5. GC-MS Analysis: a. Reconstitute the sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into the GC-MS system. c. The PMAAs are separated on the GC column and their mass spectra are recorded. The positions of the acetyl groups in the resulting mass spectra indicate the original linkage positions.
Caption: Workflow for disaccharide glycosidic linkage analysis.
Structural Elucidation by 2D NMR Spectroscopy
2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the disaccharide.[6][7][8][9]
1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound in 0.5 mL of D₂O. b. Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum to check for sample purity and concentration. b. Acquire the following 2D NMR spectra:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each monosaccharide ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for identifying the glycosidic linkage. The key HMBC correlation for this compound would be between the anomeric proton of xylose (H-1') and the C-6 of glucose.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps to confirm the stereochemistry of the glycosidic linkage (β-linkage).
3. Data Processing and Analysis: a. Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. b. Analyze the cross-peaks in each spectrum to assign all proton and carbon signals and to piece together the structure of the disaccharide, confirming the β-(1→6) linkage.
Enzymatic Synthesis of this compound
This compound can be synthesized via a transglycosylation reaction catalyzed by a β-xylosidase.[10][11][12][13]
1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). b. Dissolve a suitable xylose donor, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), and a glucose acceptor in the buffer. A molar excess of the acceptor is typically used. c. Add β-xylosidase from a source such as Aspergillus niger. The enzyme concentration will need to be optimized. d. Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.
2. Monitoring the Reaction: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the new product (this compound) and the consumption of the donor.
3. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes). b. Centrifuge the mixture to remove the denatured protein. c. Purify the this compound from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.
4. Product Characterization: a. Confirm the identity and purity of the synthesized this compound using the NMR and MS techniques described above.
Conclusion
This technical guide has provided a detailed overview of the composition and linkage of the disaccharide this compound. The β-(1→6) linkage between D-xylose and D-glucose is a key structural feature that can be elucidated through a combination of chemical derivatization and instrumental analysis. The provided experimental protocols for linkage analysis, 2D NMR spectroscopy, and enzymatic synthesis offer a robust framework for researchers and scientists working with this important disaccharide. The structured presentation of quantitative data and the visual workflow aim to facilitate a deeper understanding and practical application of this knowledge in drug development and other scientific endeavors.
References
- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 2. ms-dango.org [ms-dango.org]
- 3. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Figure 1: [Sugar linkage analysis by permethylation]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 8. emerypharma.com [emerypharma.com]
- 9. uakron.edu [uakron.edu]
- 10. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound. | Broad Institute [broadinstitute.org]
- 11. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides [mdpi.com]
- 13. Enzymatic synthesis of β-xylosyl-oligosaccharides by transxylosylation using two β-xylosidases of glycoside hydrolase family 3 from Aspergillus nidulans FGSC A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Primeverose in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of D-xylose and D-glucose linked by a β(1→6) glycosidic bond, is a significant component of many plant glycosides. These primeverosides play crucial roles in plant defense, aroma formation, and possess a range of pharmacological activities, making them a subject of interest for drug development and biotechnology. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound is found in a variety of plant families, often as a component of complex glycosides where it is attached to an aglycone. The concentration of this compound-containing glycosides can vary significantly between plant species, tissues, and developmental stages. The following tables summarize the available quantitative data on this compound and its glycosides in various plants.
Table 1: Quantitative Analysis of Primeverin in Primula Species
| Plant Species | Plant Part | Compound | Concentration (% dry weight) | Reference |
| Primula elatior | Roots | Primeverin | 0.64 - 1.42 | [1][2] |
| Primula veris | Roots | Primeverin | 0.64 - 1.42 | [1][2] |
Table 2: Quantitative Analysis of Primeverosides in Camellia sinensis (Tea Plant)
| Plant Part | Compound | Concentration (µg/kg) | Reference |
| Young Leaves | Geranyl β-primeveroside | Predominantly higher than geranyl glucoside | [3][4] |
| Bud, Leaves, Stem | Various aroma glycosides (including primeverosides) | 36.1 to 40454.4 | [3][4] |
Biosynthesis of this compound
The biosynthesis of this compound involves a two-step process catalyzed by specific glycosyltransferases. The pathway begins with the activated sugar donors, UDP-D-glucose and UDP-D-xylose.
-
Formation of UDP-D-xylose: The precursor UDP-D-xylose is synthesized from UDP-D-glucose via the action of UDP-glucose 6-dehydrogenase and UDP-glucuronic acid decarboxylase.
-
Glycosylation Steps:
-
A glucosyltransferase first attaches a glucose molecule to an aglycone, forming a glucoside.
-
Subsequently, a specific UDP-xylosyltransferase catalyzes the transfer of a xylose residue from UDP-D-xylose to the 6-hydroxyl group of the glucose moiety, forming the characteristic β(1→6) linkage of this compound. While the precise enzymes responsible for this compound biosynthesis are still under investigation in many species, the general mechanism is believed to follow this sequential glycosylation.
-
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of primeverosides.
Experimental Protocols
Extraction of Primeverosides from Plant Material
This protocol provides a general method for the extraction of glycosides, including primeverosides, from plant tissues. Optimization may be required depending on the specific plant material.
Materials:
-
Fresh or freeze-dried plant material (leaves, flowers, roots, etc.)
-
Liquid nitrogen
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex the tube vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For quantitative analysis, it is recommended to perform a second extraction of the pellet with another 1 mL of the extraction solvent and combine the supernatants.
-
The combined supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.
Extraction Workflow
Caption: General workflow for the extraction of primeverosides.
Quantification of Primeverosides by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of primeverosides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Primeveroside standards (if available) or purified and characterized primeverosides from a reference plant.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
Employ a gradient elution program, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions will need to be determined for each target primeveroside by infusing a standard solution. For a generic primeveroside, the precursor ion would be [M-H]⁻, and product ions would correspond to the xylosyl-glucose fragment and the aglycone fragment.
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each analyte.
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of a known concentration of the primeveroside standard.
-
Inject the prepared plant extracts and the calibration standards.
-
Integrate the peak areas of the target primeverosides in the samples and quantify the concentration using the calibration curve.
-
Enzymatic Hydrolysis for Aglycone Identification
This protocol can be used to confirm the presence of this compound by enzymatic cleavage and subsequent analysis of the released aglycone and sugars.
Materials:
-
Plant extract containing primeverosides
-
β-Primeverosidase enzyme preparation (e.g., from Aspergillus niger)[5]
-
Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Water bath or incubator
Procedure:
-
Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of phosphate buffer.
-
Add a specific amount of β-primeverosidase solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the released aglycone.
-
Analyze the organic phase by GC-MS or LC-MS to identify the aglycone.
-
Analyze the aqueous phase by TLC or LC-MS to confirm the presence of xylose and glucose.
Enzymatic Hydrolysis Workflow
Caption: Workflow for enzymatic hydrolysis of primeverosides.
Conclusion
This compound is a widespread disaccharide in the plant kingdom, contributing significantly to the chemical diversity and biological activity of plant glycosides. This guide provides a foundation for researchers and drug development professionals to explore the natural sources of this compound, with a focus on quantitative analysis and biosynthetic pathways. The provided protocols offer a starting point for the extraction, quantification, and characterization of this compound-containing compounds, which can be adapted and optimized for specific research needs. Further investigation into the specific glycosyltransferases involved in this compound biosynthesis will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable primeverosides in plants.
References
- 1. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tea Aroma Precursor Glycosides: An Efficient Approach via Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Primeverose in Plants: A Technical Guide
Abstract
Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O-β-D-xylopyranosyl-β-D-glucopyranoside), is a key component of various glycosylated secondary metabolites in plants, significantly influencing their stability, solubility, and biological activity. These compounds, known as primeverosides, play crucial roles in plant defense and contribute to the aroma and flavor profiles of many plant-derived products, notably tea. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key enzymes, and their substrates. It includes a summary of quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in plant biology, biochemistry, and drug development.
Introduction
Glycosylation, the enzymatic process of attaching sugar moieties to organic molecules, is a fundamental mechanism in plants for diversifying the chemical and physical properties of secondary metabolites.[1] Primeverosides are a specific class of diglycosides where the disaccharide this compound is attached to an aglycone. The biosynthesis of these complex molecules is not catalyzed by a single "this compound synthase" but is a sequential, two-step process involving two distinct glycosyltransferases (GTs). This guide will focus on the elucidation of this pathway, primarily drawing from research on the tea plant (Camellia sinensis), a rich source of primeverosides.[2][3]
The this compound Biosynthetic Pathway
The formation of primeverosides occurs in two sequential enzymatic steps, starting from an aglycone and two activated sugar donors: UDP-glucose and UDP-xylose.
Step 1: Glucosylation of the Aglycone
The initial step involves the transfer of a glucose molecule from UDP-glucose to an aglycone, forming a glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (GT). In the tea plant, the enzyme responsible for this step in the context of volatile organic compound (VOC) glycosylation is CsGT1 (UGT85K11) .[2] This enzyme exhibits broad substrate specificity, acting on a variety of monoterpenes, and aromatic and aliphatic alcohols.[3]
Step 2: Xylosylation of the Glucoside
The second and final step is the transfer of a xylose molecule from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the newly synthesized glucoside. This creates the characteristic β-1,6-linkage of this compound. In Camellia sinensis, this reaction is catalyzed by CsGT2 (UGT94P1) , a UDP-xylosyltransferase.[2]
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data
The following table summarizes the kinetic parameters of the identified glycosyltransferases from Camellia sinensis. The data is extracted from the study by Ohgami et al. (2015).[2]
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat/Km (s-1mM-1) |
| CsGT1 (UGT85K11) | Geraniol | 130 ± 10 | 110 ± 2.4 | 1.1 |
| Linalool | 110 ± 11 | 96 ± 3.4 | 1.1 | |
| Benzyl alcohol | 410 ± 31 | 110 ± 3.4 | 0.34 | |
| 2-Phenylethanol | 330 ± 21 | 120 ± 4.1 | 0.45 | |
| (Z)-3-Hexenol | 140 ± 11 | 110 ± 3.1 | 0.98 | |
| CsGT2 (UGT94P1) | Geranyl β-D-glucopyranoside | 80 ± 5.7 | 120 ± 2.6 | 1.9 |
| Linalyl β-D-glucopyranoside | 130 ± 9.1 | 110 ± 3.2 | 1.1 | |
| Benzyl β-D-glucopyranoside | 150 ± 12 | 120 ± 4.2 | 1.0 | |
| 2-Phenylethyl β-D-glucopyranoside | 160 ± 11 | 120 ± 3.8 | 0.94 | |
| (Z)-3-Hexenyl β-D-glucopyranoside | 110 ± 8.1 | 120 ± 3.5 | 1.4 |
Experimental Protocols
Heterologous Expression and Purification of CsGT1 and CsGT2
A common method for obtaining active glycosyltransferases for biochemical characterization is through heterologous expression in Escherichia coli.[4][5]
Detailed Steps:
-
Cloning: The open reading frames of CsGT1 and CsGT2 are amplified from a C. sinensis cDNA library and cloned into an expression vector, such as pGEX, which allows for the expression of the protein with an N-terminal glutathione S-transferase (GST) tag for purification.[2]
-
Transformation and Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21 (DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature to enhance protein solubility.[2]
-
Purification: The bacterial cells are harvested and lysed. The soluble fraction containing the GST-tagged protein is purified using glutathione Sepharose affinity chromatography. The GST tag is subsequently cleaved by thrombin protease, and the purified glycosyltransferase is further purified by gel filtration chromatography.[2]
Enzyme Activity Assays
The activity of the purified glycosyltransferases can be determined by quantifying the reaction products using High-Performance Liquid Chromatography (HPLC).[6][7]
Assay for CsGT1 (Glucosyltransferase):
-
Reaction Mixture: A typical reaction mixture (e.g., 50 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM aglycone substrate (e.g., geraniol)
-
5 mM UDP-glucose
-
Purified CsGT1 enzyme (e.g., 1 µg)
-
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding an equal volume of an organic solvent (e.g., methanol).
-
Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the glucoside product.[2]
Assay for CsGT2 (Xylosyltransferase):
-
Reaction Mixture: The assay is similar to that of CsGT1, with the following modifications:
-
Substrate: 1 mM of the corresponding glucoside (e.g., geranyl β-D-glucopyranoside)
-
Sugar donor: 5 mM UDP-xylose
-
Enzyme: Purified CsGT2
-
-
Analysis: The formation of the primeveroside product is quantified by HPLC.[2]
Conclusion
The biosynthesis of this compound in plants is a well-defined, two-step enzymatic process catalyzed by a glucosyltransferase and a subsequent xylosyltransferase. The identification and characterization of the specific enzymes involved, such as CsGT1 and CsGT2 from Camellia sinensis, provide a molecular basis for understanding the formation of a diverse array of primeverosides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer novel glycosylated compounds, or modulate the flavor and aroma profiles of commercially important plants. Future research may focus on identifying homologous enzymes in other plant species and exploring the regulatory mechanisms that control the expression and activity of these key glycosyltransferases.
References
- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity Determination of Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primeverose and gentiobiose are both disaccharides, yet their subtle structural distinctions give rise to different chemical and biological properties. This technical guide provides a comprehensive comparison of the core structural features of this compound and gentiobiose, focusing on the key differences in their monosaccharide composition and the implications for their three-dimensional structure and function. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two important carbohydrate molecules.
Core Structural Differences
The fundamental difference between this compound and gentiobiose lies in their constituent monosaccharides. Both are reducing disaccharides linked by a β(1→6) glycosidic bond. However, their compositions are as follows:
-
Gentiobiose: Composed of two D-glucose units. Its systematic name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1][2]
-
This compound: Composed of one D-glucose unit and one D-xylose unit. Its systematic name is β-D-xylopyranosyl-(1→6)-D-glucose.[3][4]
This variation in one of the monosaccharide units—a hexose (glucose) in gentiobiose versus a pentose (xylose) in this compound—is the primary determinant of their distinct structural and, consequently, functional characteristics.
Quantitative Structural Data
A direct comparison of the physicochemical and spectroscopic properties of this compound and gentiobiose reveals the impact of their compositional difference.
| Property | This compound | Gentiobiose | Reference |
| Molecular Formula | C₁₁H₂₀O₁₀ | C₁₂H₂₂O₁₁ | [2][3] |
| Molecular Weight | 312.27 g/mol | 342.30 g/mol | [2][3] |
| Melting Point | 209-210 °C | 190-195 °C | [2][4] |
| Optical Rotation [α]D | -3.2° (in H₂O) | +10.6° (final, in H₂O) | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | This compound (D₂O) | Gentiobiose (D₂O) |
| Glucose Residue | ||
| C-1 | 96.9 | 96.8 |
| C-2 | 74.9 | 75.0 |
| C-3 | 77.9 | 77.9 |
| C-4 | 71.6 | 71.7 |
| C-5 | 76.5 | 76.6 |
| C-6 | 69.8 | 69.9 |
| Xylose/Glucose Residue | ||
| C-1' | 104.5 | 104.1 |
| C-2' | 74.8 | 74.9 |
| C-3' | 77.7 | 77.8 |
| C-4' | 71.3 | 71.5 |
| C-5' | 66.7 | 77.8 |
| C-6' | - | 62.5 |
Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data for this compound is inferred from related studies and databases, while the gentiobiose data is more readily available.
Table 3: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | This compound (D₂O) | Gentiobiose (D₂O) |
| Glucose Residue | ||
| H-1 (α) | 5.22 (d) | 5.23 (d) |
| H-1 (β) | 4.65 (d) | 4.66 (d) |
| Xylose/Glucose Residue | ||
| H-1' | 4.40 (d) | 4.51 (d) |
Note: Only the anomeric proton shifts are highlighted for simplicity. A full assignment would include all proton resonances.
Structural Visualization
The structural differences can be visualized using molecular diagrams.
Caption: Structure of this compound.
Caption: Structure of Gentiobiose.
Experimental Protocols for Structural Elucidation
The structural determination of disaccharides like this compound and gentiobiose relies on a combination of spectroscopic and chemical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity, stereochemistry, and conformation of the disaccharide.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O).
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the glycosidic linkage.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shift of C-6 of the glucose residue is indicative of substitution at this position.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the other residue.
-
Caption: NMR Spectroscopy Workflow.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the monosaccharide composition and linkage position.
Methodology:
-
Sample Preparation: The disaccharide can be analyzed directly or after derivatization (e.g., permethylation) to enhance volatility and provide more informative fragmentation.
-
Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.
-
MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): Select the parent ion and induce fragmentation. The resulting fragment ions provide information about the glycosidic linkage. Cleavage of the glycosidic bond is a characteristic fragmentation pathway. The mass difference between the parent ion and fragment ions corresponds to the mass of the constituent monosaccharides. For example, in the MS/MS spectrum of gentiobiose, a characteristic loss of a hexose unit (162 Da) would be observed. For this compound, losses of both a pentose (132 Da) and a hexose (162 Da) unit would be expected depending on the fragmentation pathway.
Table 4: Expected Key MS/MS Fragments (Positive Ion Mode, [M+Na]⁺)
| Disaccharide | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 335.1 | 203.1, 185.1 | Loss of xylose, Loss of xylose and H₂O |
| Gentiobiose | 365.1 | 203.1, 185.1 | Loss of glucose, Loss of glucose and H₂O |
Conclusion
The structural distinction between this compound and gentiobiose, originating from the substitution of a D-xylose for a D-glucose unit, has significant implications for their chemical and biological profiles. This guide provides a foundational understanding of these differences through a comparative analysis of their quantitative data and the experimental methodologies used for their characterization. A thorough grasp of these structural nuances is essential for researchers in glycobiology, natural product chemistry, and drug development for the rational design and synthesis of carbohydrate-based therapeutics and probes.
References
- 1. Crystal Structures of β-Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentiobiose - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. GENTIOBIOSE | 554-91-6 [chemicalbook.com]
The Hidden Arsenal: Primeverose's Crucial Role in Plant Chemical Defense
A Technical Guide for Researchers and Drug Development Professionals
November 2025
Abstract
Plants, though seemingly passive, possess a sophisticated and dynamic chemical arsenal to defend against a myriad of threats, from herbivorous insects to microbial pathogens. A key, yet often overlooked, component of this defense system is the disaccharide primeverose. While not toxic in itself, this compound plays a critical role as a molecular "safety catch" on potent chemical weapons. This technical guide provides an in-depth exploration of the biological role of this compound in plant defense mechanisms. We will delve into the signaling pathways that trigger these defenses, the enzymatic activation of this compound-containing compounds, and the quantitative dynamics of their deployment. Detailed experimental protocols for the analysis of these compounds and the enzymes that act upon them are provided, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The "Cyanide Bomb" and the Role of Glycosylation
Many plants employ a "cyanide bomb" strategy for defense, storing toxic compounds in an inactive, glycosylated form.[1][2] This two-component defense system separates the toxic precursor, a cyanogenic glycoside, from the activating enzymes, β-glucosidases.[1][3] When a herbivore damages the plant tissue, the glycoside and the enzyme come into contact, leading to the rapid release of toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1][4]
This compound, a disaccharide composed of xylose and glucose, can be a crucial part of these cyanogenic glycosides. While many well-studied cyanogenic glycosides like amygdalin contain gentiobiose (a glucose-glucose disaccharide), the principle remains the same for this compound-containing counterparts.[1][5] The this compound moiety serves to stabilize the toxic aglycone, preventing self-toxicity to the plant, and its cleavage is a key step in the activation of the defense response.
The Signaling Cascade: Jasmonic Acid and Salicylic Acid in Defense Induction
The deployment of the "cyanide bomb" is not a static process. Plants can ramp up the production of cyanogenic glycosides in response to attack. This induced defense is primarily regulated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).
Herbivore feeding and tissue damage trigger a rapid increase in JA levels.[6] This surge in JA activates a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of cyanogenic glycosides.[7] Studies on lima beans have shown that the application of JA enhances cyanogenesis and resistance to herbivores by inducing β-glucosidase activity.[6]
Salicylic acid, typically associated with defense against biotrophic pathogens, has also been linked to the turnover of cyanogenic glycosides. Research on peach plants suggests a connection between the cyanogenic glucoside pathway and SA biosynthesis, indicating a complex interplay between these defense pathways.[8][9]
Below is a diagram illustrating the signaling pathway leading to the induction of this compound-containing cyanogenic glycosides.
Signaling pathway for the induction of cyanogenic glycosides.
Activation of the Defense: The Role of Primeverosidase
The "cyanide bomb" is detonated by the enzymatic hydrolysis of the cyanogenic glycoside. This is a two-step process involving a β-glucosidase and an α-hydroxynitrile lyase. In the case of a this compound-containing glycoside, a specific β-glucosidase known as a primeverosidase is required to cleave the this compound moiety.
Upon tissue disruption, the compartmentalized primeverosidase comes into contact with the cyanogenic glycoside. The primeverosidase hydrolyzes the glycosidic bond, releasing the unstable cyanohydrin and the this compound sugar. The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide and a corresponding aldehyde or ketone.
The workflow for the activation of a hypothetical this compound-containing cyanogenic glycoside is depicted below.
Activation of a this compound-containing cyanogenic glycoside.
Quantitative Data on Cyanogenic Glycoside Induction
The concentration of cyanogenic glycosides in plants is highly variable and can be influenced by factors such as plant age, tissue type, and environmental conditions, including herbivory.[10] Studies have shown a significant increase in the cyanogenic potential of plants following herbivore attack.
| Plant Species | Herbivore/Treatment | Cyanogenic Glycoside(s) | Fold Increase (approx.) | Reference |
| Phaseolus lunatus (Lima Bean) | Epilachna varivestis (Mexican bean beetle) | Linamarin, Lotaustralin | 2-3 | [11] |
| Sorghum bicolor (Sorghum) | Nitrogen fertilization | Dhurrin | 1.5-2 | [2] |
| Prunus armeniaca (Apricot) | Kernel Development | Amygdalin, Prunasin | Varies with stage | [12] |
| Cynodon dactylon | Simulated heavy grazing | Cyanogenic glycosides | 1.5 | [10] |
| Sporobolus spicatus | Simulated heavy grazing | Cyanogenic glycosides | 2 | [10] |
Experimental Protocols
Extraction and Quantification of this compound-Containing Cyanogenic Glycosides (e.g., Amygdalin as a model)
This protocol is adapted from methods used for the analysis of amygdalin and can be modified for other this compound-containing glycosides.[13][14][15]
5.1.1. Materials
-
Plant tissue (fresh or freeze-dried)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Analytical standards of the target cyanogenic glycoside
5.1.2. Extraction Procedure
-
Homogenize 100-500 mg of plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 5-10 mL of 80% methanol by vortexing or sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet twice more and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under vacuum.
-
Redissolve the dried extract in a known volume of water or 20% methanol.
-
For cleanup, pass the redissolved extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the glycosides with methanol.
-
Evaporate the methanol eluate and redissolve in the mobile phase for HPLC analysis.
-
Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC.
5.1.3. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-40 min, 90-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Quantification: Generate a standard curve using analytical standards of the target glycoside.
Primeverosidase (β-glucosidase) Activity Assay
This is a general protocol for a β-glucosidase assay using a chromogenic substrate, which can be adapted for primeverosidase activity.[16]
5.2.1. Materials
-
Plant tissue
-
Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0, containing 5 mM β-mercaptoethanol and 1 mM EDTA)
-
p-Nitrophenyl-β-D-primeveroside (synthetic substrate) or a natural this compound-containing glycoside
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
5.2.2. Enzyme Extraction
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
5.2.3. Activity Assay
-
Prepare a reaction mixture containing 100 µL of enzyme extract and 800 µL of extraction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of a 10 mM solution of the p-nitrophenyl-β-D-primeveroside substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1 mL of the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
Conclusion
This compound, as a key component of certain cyanogenic glycosides, plays a vital, albeit indirect, role in plant defense. Its function as a stabilizing moiety allows for the safe storage of potent chemical weapons that can be rapidly deployed upon herbivore attack. The induction of these defense compounds is tightly regulated by complex signaling pathways involving jasmonic acid and salicylic acid, highlighting the dynamic nature of plant immunity. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate the intricate role of this compound and other glycosides in plant defense, with potential applications in crop protection and the development of novel pharmaceuticals. Understanding these natural defense mechanisms can pave the way for innovative strategies to enhance plant resilience and harness the chemical power of the plant kingdom.
References
- 1. plantae.org [plantae.org]
- 2. entomoljournal.com [entomoljournal.com]
- 3. mdpi.com [mdpi.com]
- 4. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 5. Amygdalin - Wikipedia [en.wikipedia.org]
- 6. Jasmonic acid enhances plant cyanogenesis and resistance to herbivory in lima bean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grazing intensity contributes to cyanogenic toxicity in savannah grasses in Baringo county | International Journal of Biological Research [sciencepubco.com]
- 11. Quantitative effects of cyanogenesis on an adapted herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accumulation Pattern of Amygdalin and Prunasin and Its Correlation with Fruit and Kernel Agronomic Characteristics during Apricot (Prunus armeniaca L.) Kernel Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. edepot.wur.nl [edepot.wur.nl]
Primeverose: A Disaccharide Precursor in the Synthesis of Key Secondary Metabolites
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Primeverose, a disaccharide composed of β-D-xylose and β-D-glucose (6-O-β-D-xylopyranosyl-β-D-glucose), plays a pivotal role in the biosynthesis and storage of a variety of plant secondary metabolites.[1] In its glycosidically bound form, known as a primeveroside, it renders volatile or reactive aglycones stable and non-volatile within the plant cell. The enzymatic hydrolysis of these primeverosides, primarily by the specific enzyme β-primeverosidase, releases the aglycone, which often functions as a key aroma compound or a defense molecule.[2][3] This guide provides a comprehensive overview of the metabolic pathways involving this compound, its biological significance, and detailed experimental protocols for its study, tailored for professionals in plant science and drug development.
Biosynthesis and Metabolism of Primeverosides
The generation of active secondary metabolites from primeveroside precursors is a two-stage process involving the biosynthesis of the primeveroside itself, followed by its targeted hydrolysis.
Biosynthesis of Primeverosides
The formation of a primeveroside involves the attachment of this compound to an aglycone, a process catalyzed by glycosyltransferases (GTs).[4][5] These enzymes transfer sugar moieties from activated nucleotide sugars to the acceptor molecule (the aglycone).[4] While the precise pathway can vary, it generally involves:
-
Aglycone Synthesis: The non-sugar portion (aglycone) of the primeveroside is synthesized through various established secondary metabolic pathways. For many aroma compounds, such as phenylpropanoids and terpenoids, this begins with primary metabolic precursors.[6]
-
Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the aglycone. A subsequent, specific xylosyltransferase then attaches a xylose molecule to the 6-position of the glucose, forming the this compound moiety and completing the primeveroside structure.
Enzymatic Hydrolysis and Release of Secondary Metabolites
The release of the active aglycone is a controlled enzymatic process. The key enzyme in this pathway is β-primeverosidase (EC 3.2.1.149) , a disaccharide-specific glycosidase.[2][7]
-
Specificity: This enzyme specifically recognizes the this compound disaccharide and hydrolyzes the β-glycosidic bond between the glucose unit and the aglycone.[2][8] It does not typically act on simple β-glucosides, highlighting its specialized role.[2]
-
Mechanism: The hydrolysis releases the complete this compound disaccharide and the free aglycone.[8] This aglycone is often a volatile alcohol (e.g., linalool, benzyl alcohol, 2-phenylethanol) that contributes to floral aroma in plants like tea (Camellia sinensis) or acts as a defense compound.[3][9]
Biological Roles of Primeveroside-Derived Metabolites
The controlled release of aglycones from primeveroside stores is critical for several plant functions.
-
Aroma Formation: In oolong and black tea manufacturing, the mechanical disruption of leaf cells during processing allows β-primeverosidase to access its primeveroside substrates.[3] The subsequent release of volatile alcohols like geraniol, linalool, and benzyl alcohol is fundamental to the development of the characteristic floral aroma of these teas.[3][9][10]
-
Plant Defense: Many of the released aglycones have roles in defending the plant against herbivores and pathogens.[11] The storage of these compounds as non-toxic glycosides prevents autotoxicity. Upon tissue damage, the rapid enzymatic release of these defensive molecules can deter attackers.[3][12][13][14]
Quantitative Data
The efficiency of enzymatic processes and purification can be quantified to understand the dynamics of primeveroside metabolism.
Table 1: Purification of β-Primeverosidase from Camellia sinensis cv. Yabukita Leaves
This table summarizes the purification of β-primeverosidase, showing the increase in specific activity at each step.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (unit/mg protein) | Yield (%) | Purification (fold) |
| Buffer Extract | 12,500 | 1,250 | 0.1 | 100 | 1 |
| Ammonium Sulfate | 4,500 | 1,125 | 0.25 | 90 | 2.5 |
| DEAE-Sepharose | 850 | 850 | 1.0 | 68 | 10 |
| Phenyl-Sepharose | 150 | 600 | 4.0 | 48 | 40 |
| Hydroxyapatite | 25 | 400 | 16.0 | 32 | 160 |
| Sephacryl S-200 | 5 | 250 | 50.0 | 20 | 500 |
Data adapted from Ijima et al., 1998 and Guo et al., 1996 as referenced in[2]. A unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of p-nitrophenyl β-primeveroside per minute.
Table 2: Substrate Specificity of Purified β-Primeverosidase
This table demonstrates the high specificity of the enzyme for primeverosides compared to other glycosides.
| Substrate (2-Phenylethyl Glycosides) | Relative Hydrolysis Rate (%) |
| β-Primeveroside | 100 |
| β-Vicianoside | 25 |
| β-Acuminoside | 15 |
| β-Gentiobioside | < 5 |
| 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside | < 5 |
| β-D-Glucopyranoside | 0 |
Data adapted from a study on the substrate specificity of β-primeverosidase.[8]
Experimental Protocols
The study of primeverosides requires robust methods for extraction, hydrolysis, and analysis.
Protocol 1: Extraction and Purification of Primeverosides
This protocol outlines a general procedure for isolating primeverosides from plant tissue.[15][16][17][18]
-
Homogenization: Freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.
-
Solvent Extraction: Extract the powder with 80% methanol or ethanol at room temperature with agitation. Repeat the extraction 2-3 times to ensure complete recovery.
-
Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Resuspend the crude extract in water and partition against a non-polar solvent (e.g., hexane) to remove lipids. The aqueous phase containing the polar glycosides is then subjected to column chromatography (e.g., silica gel or C18 reversed-phase) for purification.
-
Fraction Analysis: Elute with a solvent gradient (e.g., water-acetonitrile) and analyze fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target primeveroside.
Protocol 2: In Vitro Enzymatic Hydrolysis Assay
This protocol is used to confirm the release of a specific aglycone from a purified primeveroside by β-primeverosidase.[2][8][19]
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM citrate buffer, pH 6.0). The mixture should contain the purified primeveroside substrate at a known concentration (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding purified β-primeverosidase. Include a control reaction with heat-inactivated enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a strong base (e.g., 1 N NaOH) or by rapid heating.
-
Product Extraction: Extract the released aglycone from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). An internal standard should be added for quantification.
-
Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to identify and quantify the released aglycone.
Protocol 3: Analytical Characterization by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying primeverosides in complex mixtures.[20][21][22]
-
Sample Preparation: Prepare the extract as described in Protocol 1 (up to step 7). Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative or positive ion mode.
-
MS1 Scan: Perform a full scan (MS1) to detect the molecular ions corresponding to potential primeverosides. The neutral loss of a this compound unit (294 Da) is a key indicator.
-
MS/MS Fragmentation: Perform data-dependent MS/MS scans on the detected parent ions. The fragmentation pattern will show a characteristic ion for the aglycone after the loss of the this compound moiety, confirming the structure.
Conclusion and Future Directions
This compound is a crucial intermediate in the storage and controlled release of a wide array of secondary metabolites. The specificity of the β-primeverosidase enzyme provides a precise biological mechanism for deploying these compounds for aroma formation and defense. For drug development professionals, understanding this pathway offers opportunities to identify novel bioactive aglycones and to develop enzymatic or synthetic methods for their production. Future research should focus on the broader discovery of primeverosides across the plant kingdom, the characterization of the glycosyltransferases responsible for their synthesis, and the potential for engineering these pathways in microbial or plant-based systems for the sustainable production of high-value natural products.
References
- 1. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of β-Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Glycosyltransferases - CAZypedia [cazypedia.org]
- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 7. Beta-primeverosidase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ENZYME - 3.2.1.149 beta-primeverosidase [enzyme.expasy.org]
- 11. Macroevolution of plant defenses against herbivores in the evening primroses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Investigating the Role of AtPIEZO as a Possible Mechanoreceptor During Plant Defense - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]
- 14. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Sequential Enzymatic Hydrolysis and Ultrasound Pretreatment of Pork Liver for the Generation of Bioactive and Taste-Related Hydrolyzates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
The Discovery and Isolation of Primeverose from Primula Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primeverose, a disaccharide composed of β-D-xylose and D-glucose, is a significant component of various glycosides found in medicinal plants, notably within the Primula genus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Primula species. It details the experimental protocols for extraction, hydrolysis of its parent glycoside (primeverin), and subsequent purification and structural elucidation of the disaccharide. Quantitative data are summarized, and key experimental workflows and biosynthetic pathways are visualized to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: The Significance of this compound
This compound (6-O-β-D-xylopyranosyl-D-glucose) is a disaccharide that was first identified through the enzymatic hydrolysis of glycosides such as gaultherin and primeverin.[1] It is a reducing sugar that, upon hydrolysis, yields one molecule of D-glucose and one molecule of D-xylose.[1][2] In the Primula genus, this compound is most notably found as the glycone component of the phenolic glycoside, primeverin. The presence and concentration of these glycosides are of significant interest due to their potential biological activities and their use as chemotaxonomic markers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, purification, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C11H20O10 | [1] |
| Molecular Weight | 312.27 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 209-210 °C | [1] |
| Optical Rotation | [α]D20 +23° → -3.2° (c=5 in water) | [1] |
| Solubility | Soluble in water and methanol | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from Primula species, primarily through the extraction and hydrolysis of primeverin.
Extraction of Primeverin from Primula Roots
This protocol is adapted from methods for the extraction of phenolic glycosides from Primula veris.[3][4]
Objective: To extract primeverin-containing crude extract from the roots of Primula veris.
Materials:
-
Dried and powdered roots of Primula veris
-
70% Ethanol (v/v)
-
Shaker or sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Macerate the powdered root material with 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Agitate the mixture for 24 hours at room temperature using a shaker or intermittent sonication.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Re-extract the plant residue twice more with fresh 70% ethanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude glycosidic extract.
Acid Hydrolysis of Primeverin to Yield this compound
This protocol describes the acid-catalyzed cleavage of the glycosidic bond of primeverin to release the this compound disaccharide.
Objective: To hydrolyze the extracted primeverin to yield this compound.
Materials:
-
Crude glycosidic extract from Primula
-
2% Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
pH meter or pH indicator strips
Procedure:
-
Dissolve the crude glycosidic extract in a 2% aqueous solution of sulfuric acid.
-
Heat the mixture in a boiling water bath for 5 hours to facilitate hydrolysis.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by the gradual addition of a 10% sodium carbonate solution until a pH of 7.0 is reached.
-
The resulting solution contains a mixture of this compound, xylose, glucose, and the aglycone of primeverin.
Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the hydrolysis mixture.
Objective: To isolate and purify this compound from the neutralized hydrolysate.
Materials:
-
Neutralized hydrolysate
-
Silica gel for column chromatography (60-120 mesh)
-
Glass column
-
Solvent system: Ethyl acetate:Methanol:Water (in appropriate ratios, e.g., 8:2:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., Butanol:Ethanol:Water, 5:3:2 v/v/v)
-
Visualizing agent for TLC (e.g., aniline phthalate spray reagent)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Concentrate the neutralized hydrolysate to a thick syrup.
-
Prepare a silica gel column using a slurry packing method with the initial solvent system.
-
Adsorb the concentrated hydrolysate onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity of the ethyl acetate:methanol:water solvent system.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate, and visualizing the spots with a suitable reagent. This compound will have a characteristic Rf value.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Concentrate the combined fractions under reduced pressure to obtain purified this compound.
Structural Elucidation of this compound
The identity and structure of the isolated this compound can be confirmed using modern spectroscopic techniques.
Objective: To confirm the chemical structure of the isolated this compound.
3.4.1. High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a Refractive Index (RI) detector.
-
Column: Amino-propyl or a dedicated carbohydrate analysis column.
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C.
-
Standard: A commercially available this compound standard should be used for comparison of retention times.
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the anomeric protons of the xylose and glucose units, as well as the other sugar protons.
-
¹³C-NMR (in D₂O): The carbon NMR spectrum will display 11 signals corresponding to the 11 carbon atoms of the this compound molecule. The chemical shifts of the anomeric carbons and the C-6 of glucose (involved in the glycosidic linkage) are particularly diagnostic.
3.4.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Tandem MS (MS/MS) can be used to obtain fragmentation patterns that confirm the connectivity of the xylose and glucose units.
Quantitative Data
The yield of this compound is dependent on the concentration of its parent glycoside, primeverin, in the plant material and the efficiency of the hydrolysis and purification steps.
| Plant Material | Compound | Concentration (% of dry weight) | Reference(s) |
| Primula veris roots | Primeverin | 0.64 - 1.42% | [5] |
| Primula elatior | Primeverin | Lower than P. veris | [5] |
Note: The final yield of this compound will be lower than the initial primeverin content due to losses during extraction, hydrolysis, and purification.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from Primula roots.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway for this compound in plants.
Conclusion
The isolation and characterization of this compound from Primula species provide valuable insights into the chemical composition of these medicinally important plants. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers. Further investigation into the specific enzymes involved in this compound biosynthesis in Primula and the full spectrum of biological activities of this compound and its glycosides will continue to be a fruitful area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Xylosyltransferase from Panax notoginseng Catalyzing Ginsenoside 2'- O Glycosylation in the Biosynthesis of Notoginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
Physicochemical properties of crystalline primeverose
An In-depth Technical Guide on the Physicochemical Properties of Crystalline Primeverose
Introduction
This compound is a disaccharide composed of D-glucose and D-xylose linked by a β(1→6) glycosidic bond. Its formal chemical name is 6-O-β-D-xylopyranosyl-D-glucose.[1] As a component of various glycosides in plants, such as primeverin in the roots of Primula species and in tea leaves, this compound plays a role in the formation of aromatic compounds upon enzymatic hydrolysis.[1][2] This whitepaper provides a detailed overview of the core physicochemical properties of crystalline this compound, along with the experimental protocols used for its extraction, purification, and characterization, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of crystalline this compound are summarized in the table below. This data is critical for its application in research and development, providing insights into its stability, solubility, and structural identity.
| Property | Value | References |
| Molecular Formula | C11H20O10 | [1][3][4] |
| Molecular Weight | 312.27 g/mol | [1][4] |
| CAS Number | 26531-85-1 | [1][3][4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Darkens at 190°C, melts at 209-210°C | [1] |
| Solubility | Soluble in water, methanol, and 80% ethanol | [1][3] |
| Optical Rotation | [α]D²⁰: +23° changing to -3.2° (c=5, water) | [1] |
| Chemical Property | Reducing Sugar (reduces Fehling's solution) | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible extraction, purification, and analysis of this compound. This section outlines the key experimental protocols.
Extraction and Purification from Plant Sources
This compound is typically obtained by the hydrolysis of glycosides from plant sources. The following is a general protocol for its extraction.
Objective: To extract and purify this compound from plant material (e.g., Primula roots).
Materials:
-
Dried and powdered plant material
-
Solvents: 70% Ethanol, Water, Hexane
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Defatting: The powdered plant material is first defatted by extraction with hexane to remove lipids and chlorophyll.[5]
-
Primary Extraction: The defatted material is then extracted with a polar solvent. For dried material, 70% ethanol is effective, while for fresh material, hot water (100°C) can be used.[6] The extraction is typically performed under reflux or maceration for several hours.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[7]
-
Purification: The crude extract is redissolved in water and subjected to purification. Solid-phase extraction is a common technique where the aqueous solution is passed through a C18 cartridge to remove non-polar impurities.[6] The aqueous eluate containing the glycosides is collected.
-
Hydrolysis: The purified glycoside fraction is then hydrolyzed to cleave this compound from its aglycone. This can be achieved either by acid hydrolysis (e.g., boiling with 2% H₂SO₄ for 5 hours) or, more specifically, by enzymatic hydrolysis using an enzyme like β-primeverosidase.[1][2]
-
Isolation: Following hydrolysis, the mixture is neutralized and this compound is isolated from the aglycone and monosaccharides using chromatographic techniques such as preparative HPLC.
Crystallization
Objective: To obtain this compound in its crystalline form.
Materials:
-
Purified this compound syrup
-
Methanol or 80% Ethanol
-
Crystallization dish
Protocol:
-
A concentrated aqueous solution or syrup of purified this compound is prepared.
-
Methanol or 80% ethanol is added to the syrup until slight turbidity is observed.[1]
-
The solution is gently warmed to redissolve the precipitate and then allowed to cool slowly at room temperature or in a refrigerator.
-
Crystals will form over time. The vessel should be left undisturbed to allow for the growth of well-defined crystals.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent (methanol or 80% ethanol), and dried under vacuum.
Analytical Methods
Objective: To analyze the purity and quantify the concentration of this compound.
Protocol:
-
System: An HPLC system equipped with a suitable column and detector is used. For carbohydrates, an amino-propyl or a C18 column is common.[8][9] A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically employed due to the lack of a UV chromophore in this compound.[10][11]
-
Mobile Phase: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[9] The elution can be isocratic.
-
Sample Preparation: A known concentration of crystalline this compound is dissolved in the mobile phase or water to prepare a standard solution. The sample to be analyzed is similarly prepared and filtered through a 0.45 µm syringe filter.[12]
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard to identify this compound.
-
Quantification: A calibration curve is generated by injecting a series of standard solutions of known concentrations. The peak area of this compound in the sample is used to determine its concentration based on the calibration curve.[11]
Objective: For rapid qualitative analysis and monitoring of reactions.
Protocol:
-
Plate: A silica gel 60 TLC plate is used as the stationary phase.[13][14]
-
Sample Application: A small spot of the dissolved sample is applied near the bottom of the plate using a capillary tube.[14]
-
Mobile Phase (Eluent): A solvent system such as ethyl acetate/methanol/water/acetic acid is used. The polarity can be adjusted to achieve good separation.
-
Development: The plate is placed in a closed chamber containing the mobile phase, which travels up the plate by capillary action.[15]
-
Visualization: After development, the plate is dried. Since sugars are not UV active, a staining reagent is required for visualization. A common stain is a p-anisaldehyde sulfuric acid solution, which, upon heating, produces colored spots for carbohydrates.
-
Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to a standard for identification.[16]
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound characterization.
Caption: Workflow for the extraction and isolation of this compound from plant sources.
Caption: Diagram illustrating the enzymatic hydrolysis of this compound into its constituent monosaccharides.
References
- 1. This compound [drugfuture.com]
- 2. Crystal structures of β-primeverosidase in complex with disaccharide amidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. HPLC Method for Analysis of Sucralose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. hplc.sk [hplc.sk]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reducing Properties of Primeverose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucose linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate found in a variety of plants.[1][2] As a reducing sugar, this compound possesses a free hemiacetal group in its glucose unit, which can open to form an aldehyde.[3] This aldehyde functional group endows this compound with the ability to act as a reducing agent, a property of significant interest in various biochemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the core principles underlying the reducing properties of this compound, detailed experimental protocols for its quantification, and a discussion of its potential roles in biological signaling pathways.
Chemical Basis of Reducing Properties
The reducing nature of this compound stems from the equilibrium between its cyclic hemiacetal form and its open-chain aldehydic form in the glucose moiety. The aldehyde group is readily oxidized, allowing this compound to reduce oxidizing agents such as metal ions.
Reaction with Fehling's Solution
A classic qualitative and quantitative test for reducing sugars involves their reaction with Fehling's solution, an alkaline solution of copper(II) sulfate complexed with tartrate ions. In this reaction, the aldehyde group of this compound is oxidized to a carboxylate, while the Cu²⁺ ions are reduced to Cu⁺ ions, which precipitate as a brick-red copper(I) oxide (Cu₂O).[4]
The overall reaction can be summarized as:
R-CHO + 2 Cu²⁺ + 5 OH⁻ → R-COO⁻ + Cu₂O + 3 H₂O
Where R-CHO represents the open-chain form of this compound.
Quantitative Analysis of Reducing Power
While qualitative tests confirm the reducing nature of this compound, quantitative assays are essential for determining its reducing capacity. The following sections detail two widely used methods for quantifying reducing sugars.
Data Presentation: Redox Potentials of Constituent Monosaccharides
| Monosaccharide | Redox Potential (V vs. SHE) in Alkaline Medium |
| Glucose | ~ -0.74[5] |
| Fructose | ~ -0.78[5] |
Note: These values are approximate and can vary with pH and temperature. The redox potential of this compound is expected to be in a similar range, primarily influenced by the glucose unit's hemiacetal group.
Experimental Protocol: Lane-Eynon Titration Method
The Lane-Eynon method is a widely used titrimetric procedure for the determination of reducing sugars.[3] It involves the titration of a known volume of Fehling's solution with a solution of the reducing sugar until the blue color of the copper(II) complex disappears.
Materials:
-
Fehling's Solution A (69.28 g/L CuSO₄·5H₂O)
-
Fehling's Solution B (346 g/L potassium sodium tartrate and 100 g/L NaOH)
-
Methylene blue indicator (1% aqueous solution)
-
Standard invert sugar solution (for standardization of Fehling's solution)
-
This compound sample solution of unknown concentration
-
Burette, pipettes, conical flasks, heating apparatus
Procedure:
-
Standardization of Fehling's Solution:
-
Pipette 10.0 mL of Fehling's solution (5.0 mL of solution A and 5.0 mL of solution B) into a conical flask.
-
Add 15 mL of the standard invert sugar solution from a burette.
-
Heat the mixture to boiling.
-
Add 2-3 drops of methylene blue indicator. The solution will be blue.
-
Continue titrating with the standard invert sugar solution, keeping the solution boiling, until the blue color disappears and a brick-red precipitate remains.
-
Record the volume of the standard solution used. This is the Fehling's factor.
-
-
Titration of this compound Sample:
-
Pipette 10.0 mL of Fehling's solution into a conical flask.
-
Fill the burette with the this compound sample solution.
-
Perform a preliminary titration by adding the this compound solution to the boiling Fehling's solution until the endpoint is reached to get an approximate titre.
-
For the accurate titration, add almost the entire volume of the this compound solution determined in the preliminary titration to the boiling Fehling's solution.
-
Add the methylene blue indicator and continue the titration dropwise until the endpoint is reached.
-
Record the accurate volume of the this compound solution used.
-
Calculation:
The concentration of this compound can be calculated using the following formula:
Concentration of this compound ( g/100 mL) = (Fehling's Factor × 100) / Titre value of this compound solution (mL)
Note: A specific Lane-Eynon table for this compound is not available. For accurate quantification, it is recommended to create a standard curve using known concentrations of pure this compound.
Experimental Protocol: 3,5-Dinitrosalicylic Acid (DNS) Assay
The DNS assay is a colorimetric method for the quantification of reducing sugars.[6][7] In alkaline conditions and at high temperatures, 3,5-dinitrosalicylic acid is reduced by the sugar's aldehyde group to 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm.
Materials:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution.
-
Standard glucose or this compound solutions of known concentrations.
-
This compound sample solution of unknown concentration.
-
Spectrophotometer, test tubes, water bath.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of glucose or this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
To 1 mL of each standard solution in a test tube, add 3 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Add 1 mL of 40% Rochelle salt (potassium sodium tartrate) solution to stabilize the color.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm against a blank (1 mL of water + 3 mL of DNS reagent).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
To 1 mL of the this compound sample solution in a test tube, add 3 mL of DNS reagent.
-
Follow steps 3-5 from the standard curve preparation.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
-
Visualization of Experimental Workflows
Caption: Workflow for the DNS Assay.
Potential Role in Biological Signaling Pathways
While direct evidence for the involvement of this compound's reducing properties in specific signaling pathways is limited, the broader context of glycoside biology in plants suggests potential roles. Glycosides are known to be involved in plant defense mechanisms, often acting as storage forms of defensive compounds that are released upon tissue damage.[2][3]
Hypothetical Signaling Involvement
The degradation of this compound-containing glycosides by glycosidases upon pathogen attack or herbivory would release this compound. The reducing nature of the released this compound could contribute to the localized redox environment. Reactive oxygen species (ROS) are key signaling molecules in plant defense.[8][9] It is conceivable that the reducing equivalents from this compound could interact with and modulate ROS signaling cascades, although this remains a topic for future investigation.
Caption: Hypothetical Role of this compound in Plant Defense.
Conclusion
This compound is a disaccharide with notable reducing properties conferred by its free hemiacetal group. Its reducing capacity can be accurately quantified using established methods such as the Lane-Eynon titration and the DNS assay. While the direct role of its reducing nature in biological signaling is yet to be fully elucidated, its presence in plant glycosides suggests a potential involvement in defense mechanisms through the modulation of the cellular redox environment. Further research is warranted to explore the specific redox potential of this compound and to uncover its precise functions in plant signaling and other biological systems, which could open new avenues for its application in drug development and biotechnology.
References
- 1. Frontiers | Glycans as Modulators of Plant Defense Against Filamentous Pathogens [frontiersin.org]
- 2. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]
- 3. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disaccharides | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining roles of specific reactive oxygen species (ROS) in cell biology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling the Biological Roles of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Primeverose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucopyranose linked by a β(1→6) glycosidic bond, is a key component of various natural products, including important aroma precursors in tea and flowers. Its unique structure and biological relevance make it a target of interest for applications in drug delivery, flavoring agents, and as a precursor for the synthesis of bioactive compounds. While the direct synthesis of this compound using a specific this compound glycosyltransferase (EC 2.4.2.x) remains an area of ongoing research, an effective enzymatic approach utilizing the transglycosylation activity of β-D-xylosidases offers a viable and accessible method for its production. This document provides detailed protocols for the enzymatic synthesis of this compound via transglycosylation, including enzyme selection, reaction optimization, product purification, and characterization.
Introduction
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, forming a specific glycosidic bond.[1][2] The enzymatic synthesis of oligosaccharides using GTs is a highly attractive method due to the high regio- and stereoselectivity of these enzymes, which often circumvents the need for complex protection and deprotection steps common in chemical synthesis.[3][4]
The enzymatic synthesis of this compound specifically requires a xylosyltransferase capable of transferring a xylose residue to the 6-hydroxyl group of glucose. While plants are known to produce this compound, the specific glycosyltransferase responsible for this linkage has not been fully characterized and made widely available for in vitro synthesis. However, an alternative enzymatic strategy employing the transglycosylation activity of commercially available β-D-xylosidases has been successfully demonstrated for the synthesis of this compound and its analogs.[5] This method utilizes the ability of β-D-xylosidases to transfer a xylosyl residue from a suitable donor to an acceptor molecule, in this case, glucose.
These application notes provide a comprehensive guide to the enzymatic synthesis of this compound using a β-D-xylosidase from Aspergillus niger, a readily available microbial enzyme.[5]
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalogue No. | Purpose |
| β-D-Xylosidase from Aspergillus niger | Sigma-Aldrich | X3876 | Biocatalyst for transglycosylation |
| p-Nitrophenyl-β-D-xylopyranoside | Sigma-Aldrich | N2132 | Xylosyl donor |
| D-Glucose | Sigma-Aldrich | G8270 | Xylosyl acceptor |
| Sodium Acetate Buffer (pH 5.0) | Fisher Scientific | S/2960/53 | Reaction buffer |
| Ethyl Acetate | VWR | 23932.321 | Extraction solvent |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A/0626/17 | HPLC mobile phase |
| Water (HPLC Grade) | Fisher Scientific | W/0106/17 | HPLC mobile phase |
| Silica Gel 60 (for column chromatography) | Merck | 1.09385 | Purification stationary phase |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value |
| Enzyme Concentration | 10 U/mL |
| Donor Substrate (pNP-Xyl) Concentration | 50 mM |
| Acceptor Substrate (D-Glucose) Concentration | 250 mM |
| Buffer | 50 mM Sodium Acetate |
| pH | 5.0 |
| Temperature | 37°C |
| Reaction Time | 24 - 48 hours |
| Agitation | 150 rpm |
Table 3: HPLC Parameters for this compound Analysis and Purification
| Parameter | Condition |
| Column | Amino Column (e.g., Agilent Zorbax Carbohydrate Analysis, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Refractive Index (RI) |
| Injection Volume | 20 µL |
Experimental Protocols
Preparation of Reagents
-
50 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize the buffer using a 0.22 µm filter.
-
-
Substrate Solutions:
-
Donor Substrate (50 mM p-Nitrophenyl-β-D-xylopyranoside): Dissolve 135.6 mg of p-nitrophenyl-β-D-xylopyranoside in 10 mL of 50 mM sodium acetate buffer (pH 5.0).
-
Acceptor Substrate (250 mM D-Glucose): Dissolve 450.4 mg of D-glucose in 10 mL of 50 mM sodium acetate buffer (pH 5.0).
-
Enzymatic Synthesis of this compound
-
Set up the reaction mixture in a 50 mL sterile conical tube:
-
5 mL of 50 mM p-Nitrophenyl-β-D-xylopyranoside solution.
-
5 mL of 250 mM D-Glucose solution.
-
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of β-D-xylosidase solution (1000 U/mL in 50 mM sodium acetate buffer, pH 5.0) to achieve a final enzyme concentration of 10 U/mL.
-
Incubate the reaction mixture at 37°C with shaking at 150 rpm for 24 to 48 hours.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 8, 16, 24, 48 hours) and analyzing them by HPLC.
Reaction Termination and Product Extraction
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured protein.
-
Carefully collect the supernatant.
-
To remove the unreacted p-nitrophenyl-β-D-xylopyranoside and the product p-nitrophenol, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate to the supernatant, vortex vigorously for 2 minutes, and allow the phases to separate.
-
Collect the aqueous phase (bottom layer) containing this compound and unreacted glucose. Repeat the extraction twice to ensure complete removal of hydrophobic components.
Purification of this compound by Column Chromatography
-
Concentrate the aqueous phase under reduced pressure to obtain a syrup.
-
Prepare a silica gel 60 column packed with a slurry of silica gel in a solvent system of acetonitrile:water (9:1, v/v).
-
Dissolve the syrup in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with an isocratic mobile phase of acetonitrile:water (9:1, v/v).
-
Collect fractions and analyze them by HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
Characterization of this compound
-
HPLC Analysis: Confirm the purity of the synthesized this compound using the HPLC conditions described in Table 3. The retention time should be compared to a this compound standard if available.
-
Mass Spectrometry (MS): Determine the molecular weight of the purified product by electrospray ionization mass spectrometry (ESI-MS) to confirm the formation of the disaccharide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of the synthesized product should be performed using 1H and 13C NMR spectroscopy.[6][7][8][9] The characteristic chemical shifts and coupling constants will confirm the β(1→6) linkage between xylose and glucose.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Transglycosylation mechanism for this compound synthesis.
Applications in Drug Development
Disaccharides like this compound and their derivatives have potential applications in drug development.[4][10][11][12][13]
-
Drug Targeting: Glycosylation of drugs can improve their pharmacokinetic properties, such as solubility and stability, and can be used to target specific tissues or cells that express carbohydrate-binding proteins (lectins).
-
Prodrugs: The glycosidic bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.
-
Biologic Stabilization: Disaccharides are widely used as excipients to stabilize protein-based drugs (biologics) during formulation and storage.[12][13]
-
Vaccine Adjuvants: Certain carbohydrate structures can act as adjuvants, enhancing the immune response to vaccines.
The enzymatic synthesis of this compound provides a valuable tool for researchers to explore these applications by enabling the production of this unique disaccharide for further chemical modification and biological evaluation.
References
- 1. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. researchgate.net [researchgate.net]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of Mono- and Disaccharides in Drug Targeting and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dfepharma.com [dfepharma.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Quantification of Primeverose using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of primeverose in various sample matrices using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. This compound, a disaccharide, lacks a native chromophore, making direct UV detection challenging. To overcome this, a derivatization procedure using 1-phenyl-3-methyl-5-pyrazolone (PMP) is employed, which imparts a strong UV absorbance to the sugar, allowing for sensitive quantification. This method is suitable for researchers, scientists, and drug development professionals working on natural product analysis, food science, and glycobiology.
Introduction
This compound is a disaccharide composed of D-xylose and D-glucose. Its quantification is crucial in various fields, including the analysis of plant glycosides, food products, and enzymatic hydrolysis processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] However, the absence of a UV-absorbing moiety in this compound necessitates alternative detection strategies.[3][4]
Common approaches for the HPLC analysis of underivatized sugars include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[4] While effective, these methods can have limitations in terms of sensitivity and gradient compatibility (for RI).[3] An alternative and widely adopted strategy is pre-column derivatization to attach a chromophore to the sugar molecule.[5][6] 1-Phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent that reacts with the reducing end of sugars under mild alkaline conditions to form a stable derivative with strong UV absorbance.[6] This application note describes a validated HPLC-UV method for the quantification of this compound following pre-column derivatization with PMP.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥95% purity)
-
1-Phenyl-3-methyl-5-pyrazolone (PMP) (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Ammonium hydroxide solution (25%)
-
Hydrochloric acid (1 M)
-
Chloroform (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)[1]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[9]
-
Mobile Phase:
-
A: 0.1 M Phosphate Buffer (pH 6.7)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-25 min: 15-20% B
-
25-30 min: 20-40% B (wash)
-
30-35 min: 40-15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation
3.1. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.
-
Create a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 10 µg/mL to 500 µg/mL.
3.2. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. General steps include:
-
Extraction: For solid samples (e.g., plant material), perform an appropriate extraction (e.g., sonication in methanol/water).
-
Protein Precipitation: For biological samples, precipitate proteins using an organic solvent like acetonitrile or methanol.[10][11]
-
Cleanup: Use Solid Phase Extraction (SPE) for complex matrices to remove interfering compounds.[10][11]
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before derivatization.[2][7]
3.3. Derivatization Procedure
-
To 100 µL of each standard or sample solution, add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 100 µL of 0.3 M HCl.
-
Add 1 mL of ultrapure water and 1 mL of chloroform.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Discard the lower chloroform layer. Repeat the extraction with chloroform three times to remove excess PMP reagent.
-
Collect the aqueous layer containing the PMP-derivatized this compound and filter through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Data
The following tables summarize the expected quantitative performance of this method. (Note: This data is illustrative and should be determined during in-house method validation).
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| PMP-Primeverose | 10 - 500 | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| PMP-Primeverose | 2.5 | 8.0 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Precision (RSD%) | Accuracy (% Recovery) |
| 25 | < 2.0% | 98 - 102% |
| 100 | < 1.5% | 99 - 101% |
| 400 | < 1.0% | 99.5 - 100.5% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic of the this compound derivatization strategy.
Conclusion
The described HPLC method with pre-column PMP derivatization provides a sensitive, reliable, and robust approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and illustrative data serve as a comprehensive guide for researchers aiming to quantify this compound in various sample types.
References
- 1. offers.the-scientist.com [offers.the-scientist.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Postcolumn HPLC Detection of Mono- and Oligosaccharides with a Chemosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Primeverose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of D-xylose and D-glucose, is a component of various naturally occurring glycosides, often found in plants. Its derivatives are of growing interest in pharmaceutical and nutraceutical research due to their potential biological activities. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for the sensitive and selective analysis of these compounds. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound derivatives using LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction of this compound Glycosides from Plant Material
A robust extraction method is crucial for the reliable quantification of this compound derivatives. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Lyophilized and powdered plant material
-
Methanol (MeOH)
-
Water (H₂O), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Extraction:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound derivatives with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details a typical UPLC-MS/MS method for the separation and detection of this compound derivatives.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of glycosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 40 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan/Data-Dependent MS/MS for qualitative analysis.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
Data Presentation: Quantitative Analysis
Due to the limited availability of specific quantitative data for a wide range of this compound derivatives, the following table provides an example of validation data for the UPLC-MS/MS analysis of disaccharides, which can serve as a template for method validation of this compound derivative analysis.[1]
| Analyte (Disaccharide) | Linearity Range (ng/mL) | R² | Precision (RSD %) | Accuracy (Bias %) |
| Dermatan Sulfate (DS) | 10 - 1000 | > 0.995 | ≤ 8.7 | -12.0 to 18.4 |
| Heparan Sulfate (HS) | 10 - 1000 | > 0.995 | ≤ 8.7 | -12.0 to 18.4 |
| Chondroitin Sulfate (CS) | 10 - 1000 | > 0.995 | ≤ 8.7 | -12.0 to 18.4 |
| Keratan Sulfate (KS) | 10 - 1000 | > 0.995 | ≤ 8.7 | -12.0 to 18.4 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound derivatives from a plant matrix.
References
Application Notes and Protocols for the Structural Elucidation of Primeverose using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucose linked by a β(1→6) glycosidic bond, is a component of various natural products, including some flavonoids and saponins. The precise structural characterization of this compound is crucial for understanding the biological activity and pharmacological properties of these natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structure elucidation of carbohydrates like this compound in solution. This document provides detailed application notes and experimental protocols for the determination of the primary structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principles of NMR-Based Structure Elucidation of Disaccharides
The structural analysis of a disaccharide such as this compound by NMR involves several key steps:
-
Identification of Monosaccharide Units: The individual spin systems of the xylose and glucose residues are identified using 1D ¹H NMR and 2D Correlation Spectroscopy (COSY).
-
Determination of Anomeric Configuration: The coupling constants (³J_H1,H2_) of the anomeric protons in the ¹H NMR spectrum are used to determine the α or β configuration of each monosaccharide.
-
Establishment of the Glycosidic Linkage: The connection point between the two sugar units is determined by observing long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Complete Assignment of ¹H and ¹³C Resonances: All proton and carbon signals are unambiguously assigned using a combination of COSY, Heteronuclear Single Quantum Coherence (HSQC), and HMBC experiments.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
Solvent: D₂O is the solvent of choice for carbohydrate NMR as it dissolves the sample well and avoids a large, interfering solvent signal from water. The hydroxyl protons of the sugar will exchange with deuterium and will not be observed.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for referencing the chemical shifts (δ = 0.00 ppm for TSP).
-
Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a small plug of glass wool to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and dispersion.
3.2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
3.2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
3.2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY (gCOSY) experiment.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 2-8.
3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 100-120 ppm.
-
Number of Increments (t₁): 128-256.
-
Number of Scans per Increment: 4-16.
3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.
Data Presentation: NMR Assignments for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O. These are representative values based on known data for glucose and xylose moieties and typical glycosylation effects.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (in D₂O)
| Proton | Glucose Residue (Glc) | Xylose Residue (Xyl) |
| H-1 | ~4.65 (d, J ≈ 8.0 Hz) | ~4.45 (d, J ≈ 7.5 Hz) |
| H-2 | ~3.25 (dd) | ~3.20 (dd) |
| H-3 | ~3.50 (dd) | ~3.40 (dd) |
| H-4 | ~3.45 (dd) | ~3.60 (dd) |
| H-5 | ~3.75 (ddd) | ~3.35 (dd, axial) |
| H-5' | ~3.90 (dd, equatorial) | |
| H-6a | ~3.95 (dd) | |
| H-6b | ~3.70 (dd) |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in D₂O)
| Carbon | Glucose Residue (Glc) | Xylose Residue (Xyl) |
| C-1 | ~96.8 | ~104.5 |
| C-2 | ~74.9 | ~74.8 |
| C-3 | ~76.7 | ~77.0 |
| C-4 | ~70.4 | ~70.6 |
| C-5 | ~76.5 | ~66.8 |
| C-6 | ~69.8 |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of this compound and the key 2D NMR correlations.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Key HMBC and COSY correlations in this compound.
Structure Elucidation Walkthrough
-
¹H NMR Analysis: The ¹H NMR spectrum will show two anomeric proton signals in the downfield region (around 4.4-4.7 ppm). The large coupling constants (³J_H1,H2_ ≈ 7.5-8.0 Hz) for both anomeric protons are characteristic of a β-configuration for both the xylose and glucose units.
-
COSY Analysis: The COSY spectrum is used to trace the proton-proton connectivities within each monosaccharide ring. Starting from the anomeric proton signals (H-1 of glucose and H-1' of xylose), the correlations allow for the sequential assignment of H-2, H-3, H-4, and H-5 for each residue.
-
HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon. This allows for the assignment of the corresponding carbon resonances based on the proton assignments from the COSY spectrum.
-
HMBC Analysis: The HMBC spectrum is crucial for identifying the glycosidic linkage. A key correlation will be observed between the anomeric proton of the xylose unit (H-1') and the C-6 carbon of the glucose unit. This three-bond correlation (³J_C,H_) unambiguously establishes the (1→6) linkage. Other two- and three-bond correlations within each ring help to confirm the assignments of quaternary carbons and other resonances.
By combining the information from this suite of NMR experiments, the complete and unambiguous structure of this compound can be determined. This systematic approach is applicable to a wide range of other disaccharides and oligosaccharides.
Application Notes and Protocols for the Enzymatic Hydrolysis of Primeverose with β-Primeverosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Primeverosidase (EC 3.2.1.149) is a specific glycosyl hydrolase that catalyzes the hydrolysis of β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) to release the disaccharide primeverose and an aglycone.[1][2][3] This enzyme is of significant interest in the food and fragrance industries due to its role in releasing aromatic compounds from their glycosidic precursors in plants like tea (Camellia sinensis).[1][4][5] Understanding the enzymatic hydrolysis of this compound is crucial for applications in flavor enhancement, aroma release, and the development of biocatalytic processes. These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using β-primeverosidase, including methods for enzyme purification, characterization, and activity assays.
Enzyme Characteristics and Optimal Conditions
β-Primeverosidase isolated from tea leaves exhibits specific biochemical properties that are essential for designing hydrolysis protocols. The enzyme's activity is influenced by factors such as pH and temperature.
| Parameter | Value | Source |
| Molecular Mass | 60.3 - 61 kDa | [4] |
| Isoelectric Point (pI) | 9.4 - 9.5 | [4][5] |
| Optimal pH | 4.0 - 5.0 | [4][5] |
| Optimal Temperature | 45 - 50 °C | [4][5] |
| pH Stability | 3.0 - 7.0 | [4][5] |
| Temperature Stability | Below 45 °C | [4][5] |
Experimental Protocols
I. Purification of β-Primeverosidase from Tea Leaves
This protocol describes the purification of β-primeverosidase from fresh tea leaves, adapted from established methods.[4][5]
Materials:
-
Fresh tea leaves (e.g., Camellia sinensis var. sinensis cv. Shuixian or Yabukita)
-
Acetone, pre-chilled to -20°C
-
Ammonium sulfate
-
CM-Toyopearl and Mono S-HR chromatography columns (or similar cation exchange columns)
-
0.1 M Phosphate-citrate buffer (pH 6.8) containing 10 mM ascorbic acid, 4.0% polyvinylpyrrolidone, 1.0% Triton X-100, and 1 mM PMSF
-
Sodium acetate buffer (pH 4.5)
-
Sodium chloride
Procedure:
-
Preparation of Acetone Powder: Homogenize fresh tea leaves in chilled acetone. Filter the homogenate and dry the resulting powder overnight at room temperature.[6]
-
Crude Extract Preparation: Stir the acetone powder in 0.1 M phosphate-citrate buffer for 4 hours. Centrifuge at 10,000 x g for 45 minutes at 4°C to pellet cellular debris.[6]
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to achieve 85% saturation. Centrifuge at 10,000 x g for 45 minutes at 4°C to collect the precipitated protein.[6]
-
Ion Exchange Chromatography:
-
Dissolve the protein pellet in a minimal amount of sodium acetate buffer and dialyze against the same buffer.
-
Load the dialyzed sample onto a CM-Toyopearl column equilibrated with the sodium acetate buffer.
-
Elute the bound proteins with a linear gradient of sodium chloride.
-
Collect fractions and assay for β-primeverosidase activity.
-
Pool the active fractions and apply them to a Mono S-HR column for further purification using a similar salt gradient.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. The expected molecular weight is approximately 61 kDa.[4]
II. Enzymatic Assay for β-Primeverosidase Activity
This assay utilizes the artificial substrate p-nitrophenyl-β-D-primeveroside (pNP-primeveroside). The hydrolysis of this substrate by β-primeverosidase releases p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm after alkalinization.
Materials:
-
Purified β-primeverosidase solution
-
p-Nitrophenyl-β-D-primeveroside (substrate)
-
200 mM Sodium acetate buffer (pH 4.4)
-
200 mM Borate buffer (pH 9.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 400 µL of 200 mM sodium acetate buffer (pH 4.4) and 20 µL of the enzyme solution.
-
Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 45°C) for 5 minutes.
-
Initiation of Reaction: Add 500 µL of a 10 mM p-nitrophenyl-β-D-primeveroside solution to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature (45°C) for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding 3.0 mL of 200 mM borate buffer (pH 9.8). This step also raises the pH to develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 400 nm.
-
Blank Preparation: Prepare a blank by adding the enzyme solution after the borate buffer.
-
Calculation of Activity: One unit of β-primeverosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl-β-D-primeveroside per minute under the specified conditions.
III. Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis constant (Km) and maximum velocity (Vmax), the enzymatic assay is performed with varying concentrations of the substrate (p-nitrophenyl-β-D-primeveroside).
Procedure:
-
Set up a series of reactions as described in the enzymatic assay protocol, using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Use a non-linear regression analysis of the Michaelis-Menten equation or a linearized plot (e.g., Lineweaver-Burk plot) to calculate the Km and Vmax values.
Kinetic Parameters of a Related β-Glucosidase for Reference:
| Isoenzyme | Km (mM) | Vmax (Unit) |
| A | 5.4 | 22.5 |
| B | 3.1 | 30.9 |
Source:[6]
Signaling Pathway and Logical Relationships
The enzymatic hydrolysis of a β-primeveroside by β-primeverosidase is a direct, one-step process. The enzyme specifically recognizes the this compound moiety of the substrate and cleaves the glycosidic bond, releasing the disaccharide and the aglycone. This is a key step in the release of volatile aroma compounds in tea.
Conclusion
This document provides a comprehensive protocol for the enzymatic hydrolysis of this compound using β-primeverosidase, targeting researchers and professionals in drug development and related scientific fields. The detailed methodologies for enzyme purification, activity assays, and characterization, along with the summarized quantitative data and visual workflows, offer a practical guide for studying this important enzyme. The provided protocols can be adapted for various research applications, from fundamental biochemical studies to the development of novel biocatalytic processes.
References
- 1. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Expression and biochemical characterization of beta-primeverosidase and application of beta-primeverosylamidine to affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Primeverose from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of primeverose, a disaccharide of significant interest in pharmacology and drug development, from various plant sources. The protocols outlined below are based on established techniques for the extraction of glycosides and other secondary metabolites from plant tissues.
Introduction
This compound (6-O-β-D-xylopyranosyl-β-D-glucopyranose) is a naturally occurring disaccharide found in a variety of plants, including species of Primula, Camellia sinensis (tea), and Rosa damascena (damask rose). It often exists as a glycoside, linked to various aglycones, and plays a role in the plant's defense mechanisms and as a precursor to aromatic compounds. The extraction and isolation of this compound are crucial steps for its further study and potential application in the pharmaceutical industry.
Plant Sources Rich in this compound
Several plant species are known to be rich sources of this compound and its glycosides. The selection of the plant material is a critical first step in the extraction process.
| Plant Species | Common Name | Relevant Part(s) |
| Primula veris | Cowslip | Flowers, Leaves, Roots |
| Camellia sinensis | Tea Plant | Leaves |
| Rosa damascena | Damask Rose | Petals |
Extraction Methodologies
A variety of extraction techniques can be employed to isolate this compound from plant tissues. The choice of method depends on the plant material, the desired purity of the extract, and the available equipment.
Conventional Solvent Extraction
This is a widely used and straightforward method for extracting a broad range of plant metabolites.
Protocol for Solvent Extraction of Primeverosides from Primula veris Flowers:
-
Sample Preparation:
-
Collect fresh Primula veris flowers and air-dry them at room temperature or in a ventilated oven at a temperature not exceeding 40°C to preserve the integrity of the glycosides.
-
Grind the dried flowers into a fine powder using a laboratory mill.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a Soxhlet apparatus.
-
Add 200 mL of methanol to the distillation flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The continuous cycling of the solvent ensures efficient extraction.
-
Alternatively, for maceration, suspend the powdered material in methanol (1:10 w/v) and stir at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
-
After extraction, filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.
-
-
Further Purification (Optional):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or Sephadex) and a gradient of solvents to isolate this compound glycosides.
-
Green Extraction Techniques
Modern extraction methods aim to reduce the use of organic solvents and improve efficiency. These "green" techniques are increasingly popular for the extraction of natural products.
Protocol for Microwave-Assisted Extraction (MAE) of Glycosides from Rosa damascena Petals:
-
Sample Preparation:
-
Fresh or dried petals of Rosa damascena can be used. If using fresh petals, they should be washed and gently blotted dry. Dried petals should be powdered.
-
-
Extraction:
-
Mix 5 g of the prepared petals with 100 mL of deionized water in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor and apply microwave irradiation (e.g., 800 W) for a short duration (e.g., 2-5 minutes).[1] The exact time and power should be optimized for the specific equipment.
-
-
Post-Extraction Processing:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the solid residue.
-
The aqueous extract can be used directly or lyophilized to obtain a dry powder.
-
Protocol for Ultrasound-Assisted Extraction (UAE) from Camellia sinensis Leaves:
-
Sample Preparation:
-
Dry the tea leaves at a moderate temperature and grind them into a powder.
-
-
Extraction:
-
Suspend 10 g of the powdered tea leaves in 200 mL of 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.[2]
-
-
Recovery:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Remove the ethanol from the supernatant using a rotary evaporator to yield the crude extract.
-
Enzymatic Hydrolysis
This method is used to cleave the glycosidic bonds and release free this compound from its glycosides.
Protocol for Enzymatic Release of this compound:
-
Crude Extract Preparation:
-
Obtain a crude extract from the plant material using one of the methods described above (e.g., solvent extraction).
-
-
Enzymatic Reaction:
-
Dissolve the crude extract in a suitable buffer solution (e.g., citrate buffer, pH 5.0).
-
Add a specific β-primeverosidase enzyme preparation to the solution. The enzyme-to-substrate ratio should be optimized.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours), monitoring the reaction progress by techniques like TLC or HPLC.
-
-
Termination and Analysis:
-
Stop the enzymatic reaction by heating the mixture (e.g., to 90°C for 5 minutes) to denature the enzyme.
-
The resulting solution containing free this compound can then be analyzed or further purified.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a powerful technique for the quantification of this compound and its glycosides in plant extracts.
General HPLC-MS/MS Protocol for this compound Quantification:
-
Sample Preparation:
-
Dissolve a known amount of the dry extract in a suitable solvent (e.g., methanol-water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Mass Spectrometry (MS) in a suitable ionization mode (e.g., ESI negative or positive) for selective and sensitive detection of this compound and its derivatives.[3][4]
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
-
While specific quantitative data on this compound yields from different extraction methods is not extensively available in the reviewed literature, the following table summarizes the types of quantitative data that are typically reported for related compounds in the source plants. Researchers should aim to generate similar comparative data specifically for this compound.
| Plant Material | Extraction Method | Solvent/Conditions | Analyzed Compounds | Reported Yield/Concentration (Example) |
| Primula veris flowers | Soxhlet Extraction | Methanol | Total Phenolics | Not specified in reviewed literature |
| Primula veris flowers | Maceration | 70% Ethanol | Total Flavonoids | Not specified in reviewed literature |
| Rosa damascena petals | Microwave-Assisted | Water | Total Phenolics | High relative yield compared to other methods[1] |
| Camellia sinensis leaves | Ultrasound-Assisted | 70% Ethanol | Total Catechins | High efficiency at lower temperatures[2] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant tissues.
Biosynthesis of this compound
The biosynthesis of this compound involves the action of glycosyltransferases, which catalyze the formation of glycosidic bonds. The following diagram illustrates a plausible biosynthetic pathway.
Role of Sugars in Plant Signaling
While a specific signaling pathway for this compound is not well-documented, sugars, in general, play crucial roles in plant signaling, influencing growth, development, and stress responses. The following diagram provides a simplified overview.
References
- 1. Green Approach for Rosa damascena Mill. Petal Extract: Insights into Phytochemical Composition, Anti-Aging Potential, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Extraction of Antioxidant Polyphenols from Green Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for Glycosidase Activity Assays Using Primeverose as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of β-D-xylose and β-D-glucose (6-O-β-D-xylopyranosyl-β-D-glucopyranose), serves as a specific substrate for a class of glycosidases known as β-primeverosidases (EC 3.2.1.149). These enzymes play a crucial role in various biological processes, particularly in plants, where they are involved in the release of volatile aromatic compounds, contributing to the characteristic aroma of tea and flowers.[1][2][3][4][5][6] The hydrolysis of primeverosides, glycosides containing a this compound moiety, by β-primeverosidase releases the disaccharide and an aglycone, which is often a volatile alcohol.[3][7]
The specific action of β-primeverosidases on this compound-containing substrates makes this disaccharide an invaluable tool for the development of highly specific glycosidase activity assays. Such assays are essential for the characterization of novel enzymes, the screening of potential inhibitors for drug development, and for understanding the role of these enzymes in various physiological and pathological processes.
This document provides detailed application notes and protocols for utilizing this compound-based substrates in glycosidase activity assays.
Data Presentation
Enzyme Characteristics
The following table summarizes the key characteristics of β-primeverosidase isolated from Camellia sinensis (tea leaves), a primary source of this enzyme.
| Parameter | Value | Source |
| Enzyme | β-Primeverosidase | [1][2] |
| Source | Camellia sinensis (cv. Yabukita) | [3][5] |
| Molecular Weight | ~61 kDa | [3][5] |
| Optimal pH | 4.0 | [4] |
| Optimal Temperature | 45°C | [4] |
| Substrate Specificity | Highly specific for β-primeverosides | [3][6] |
Kinetic Parameters
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| 2-phenylethyl β-primeveroside | 1.5 | Not explicitly stated | [2] |
| p-nitrophenyl-β-D-glucopyranoside (for a different β-glucosidase) | 0.22 | 44.44 | [8] |
Note: The kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. It is recommended to determine these parameters for each specific experimental setup.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for β-Primeverosidase Activity using p-Nitrophenyl-β-primeveroside
This protocol describes a colorimetric assay for determining β-primeverosidase activity using the chromogenic substrate p-nitrophenyl-β-primeveroside (pNP-Primeverose). The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow under alkaline conditions and can be quantified by measuring the absorbance at 400-405 nm.[3][5]
Materials:
-
β-Primeverosidase enzyme preparation (purified or crude extract)
-
p-Nitrophenyl-β-primeveroside (Substrate)
-
20 mM Citrate Buffer, pH 6.0
-
0.2 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution)
-
Spectrophotometer capable of reading at 405 nm
-
Water bath or incubator set to 37°C
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare Substrate Solution: Dissolve p-nitrophenyl-β-primeveroside in 20 mM citrate buffer (pH 6.0) to a final concentration of 10 mM.
-
Enzyme Preparation: Dilute the enzyme sample to an appropriate concentration in 20 mM citrate buffer (pH 6.0) containing 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the chosen time course.
-
Reaction Setup:
-
In a microcentrifuge tube, add 150 µL of the reaction mixture containing the enzyme solution.
-
Pre-incubate the tube at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate Reaction: Add 5 µL of the 10 mM p-nitrophenyl-β-primeveroside solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 25 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding 60 µL of 0.2 M Na₂CO₃ solution. This will raise the pH and stop the enzymatic reaction, while also inducing the yellow color of the p-nitrophenol product.
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer.
-
Blank Preparation: Prepare a blank sample by adding the stop solution before adding the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Activity: The amount of p-nitrophenol released can be calculated using a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]
Protocol 2: Determination of Optimal pH for β-Primeverosidase Activity
This protocol outlines the procedure to determine the optimal pH for β-primeverosidase activity.
Materials:
-
Same as Protocol 1
-
A series of buffers with different pH values (e.g., 20 mM Citrate buffer for pH 3-6, 20 mM Phosphate buffer for pH 6-8)
Procedure:
-
Prepare a series of reaction mixtures as described in Protocol 1, but use buffers of varying pH values.
-
Follow steps 2-8 of Protocol 1 for each pH value to be tested.
-
Plot the enzyme activity (calculated as in Protocol 1) against the pH.
-
The pH at which the highest enzyme activity is observed is the optimal pH for the enzyme under these conditions.
Protocol 3: Determination of Optimal Temperature for β-Primeverosidase Activity
This protocol describes how to determine the optimal temperature for β-primeverosidase activity.
Materials:
-
Same as Protocol 1
-
Water baths or incubators set at various temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C)
Procedure:
-
Prepare reaction mixtures as described in Protocol 1 using the optimal pH determined in Protocol 2.
-
Incubate the reaction mixtures at a range of different temperatures.
-
Follow steps 4-8 of Protocol 1 for each temperature to be tested.
-
Plot the enzyme activity against the temperature.
-
The temperature at which the highest enzyme activity is observed is the optimal temperature for the enzyme.
Visualizations
Caption: Workflow for the spectrophotometric assay of β-primeverosidase activity.
Caption: Role of β-primeverosidase in plant defense signaling.
References
- 1. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocha-festival.jp [ocha-festival.jp]
- 3. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glycans as Modulators of Plant Defense Against Filamentous Pathogens [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Primeverose in Studying Plant-Herbivore Interactions: A Focus on Primeverosides as Precursors to Defense Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of xylose and glucose, plays a crucial, albeit indirect, role in the intricate chemical warfare between plants and herbivores. While not typically a direct defense compound itself, this compound is a key component of a class of glycosides known as primeverosides . These molecules serve as stable, inactive storage forms of potent defensive compounds. Upon tissue damage caused by herbivory, specific enzymes rapidly hydrolyze primeverosides, releasing volatile and non-volatile aglycones that can deter or intoxicate the attacking herbivore. This application note details the role of primeverosides in plant defense, provides quantitative data from relevant studies, and outlines detailed protocols for their extraction, analysis, and the functional characterization of their defensive aglycones.
The "Chemical Bomb" Strategy: Primeverosides in Plant Defense
Many plants employ a two-component chemical defense system often referred to as a "chemical bomb." In this system, a non-toxic glycoside (the primeveroside) and a hydrolytic enzyme (a primeverosidase) are stored in separate compartments within the plant's cells or tissues. When an herbivore chews on the plant material, the cellular compartments are ruptured, allowing the enzyme to come into contact with the primeveroside. This enzymatic reaction cleaves the this compound sugar moiety, liberating the biologically active aglycone. This rapid activation of defense compounds at the site of attack is an efficient strategy to target herbivores directly without the plant having to store toxic compounds throughout its tissues, which could be autotoxic.
A notable example of this defense strategy is observed in the tea plant (Camellia sinensis). When attacked by herbivores such as the tea green leafhopper (Empoasca (Matsumurasca) onukii), the plant increases the production of various primeverosides.[1][2] These serve as precursors to volatile compounds that are released upon damage and can act as deterrents or attract natural enemies of the herbivores.
Quantitative Data on Primeveroside Induction
The following table summarizes the changes in the relative abundance of specific primeverosides in Camellia sinensis leaves in response to infestation by the tea green leafhopper. This data highlights the plant's targeted chemical response to herbivory.
| Compound | Plant Species | Herbivore | Change in Relative Abundance upon Herbivory | Reference |
| Linalool oxide primeveroside (isomer 1) | Camellia sinensis | Tea green leafhopper | Increased | [1][2] |
| Linalool oxide primeveroside (isomer 2) | Camellia sinensis | Tea green leafhopper | Increased | [1][2] |
| Benzyl primeveroside | Camellia sinensis | Tea green leafhopper | Increased | [1][2] |
| Linalool primeveroside | Camellia sinensis | Tea green leafhopper | Increased | [1][2] |
Experimental Protocols
Extraction and Quantification of Primeverosides from Plant Tissue
This protocol describes the extraction and analysis of primeverosides from plant leaves, adapted from methodologies used for Camellia sinensis.[1][3]
Materials:
-
Fresh or freeze-dried plant leaf tissue
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Alternatively, freeze-dry the tissue and then grind to a powder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v in water).
-
Vortex the mixture thoroughly for 1 minute.
-
Sonicate the sample for 30 minutes in a sonication bath.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), and gradually increase it over 30-40 minutes to a high percentage (e.g., 95%) to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220, 254, 280, 320 nm) with a DAD to detect a wide range of compounds. For more specific identification and quantification, use an HPLC system coupled to a mass spectrometer (LC-MS).
-
Quantification: Use authentic standards of the primeverosides of interest to create a calibration curve for absolute quantification. If standards are not available, relative quantification can be performed by comparing peak areas between control and treated samples.
-
Herbivore Bioassay to Test the Effect of Aglycones
This protocol outlines a general method for testing the deterrent or toxic effects of the aglycones released from primeverosides on a chewing herbivore.
Materials:
-
Herbivorous insects (e.g., larvae of Spodoptera litura or other relevant species).
-
Artificial diet for the selected insect species.
-
The aglycone compounds of interest (e.g., linalool, benzyl alcohol).
-
Solvent for dissolving the aglycones (e.g., ethanol or acetone).
-
Petri dishes or multi-well plates.
-
Filter paper discs.
Procedure:
-
Diet Preparation:
-
Prepare the artificial diet according to the standard recipe for the chosen insect species.
-
While the diet is still liquid, allow it to cool to a temperature that will not cause the volatile aglycones to evaporate immediately (e.g., just above the solidification point).
-
-
Incorporation of Aglycones:
-
Dissolve the aglycone in a small amount of a suitable solvent.
-
Add the dissolved aglycone to the liquid diet at various concentrations. Ensure to have a control group with only the solvent added to the diet.
-
Mix thoroughly to ensure even distribution of the compound in the diet.
-
Pour the diet into petri dishes or the wells of a multi-well plate and allow it to solidify.
-
-
No-Choice Bioassay:
-
Place one pre-weighed insect larva into each petri dish or well containing the treated or control diet.
-
Seal the containers with a breathable lid.
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After a set period (e.g., 24, 48, or 72 hours), record the following parameters:
-
Larval survival rate.
-
Larval weight gain.
-
Amount of diet consumed (can be estimated by weighing the remaining diet).
-
-
-
Choice Bioassay:
-
Prepare small agar blocks or leaf discs treated with the aglycone and control (solvent only).
-
Place one treated and one control block/disc at opposite sides of a petri dish.
-
Introduce a single larva into the center of the dish.
-
After a set period, record the position of the larva and the amount of feeding on each block/disc to assess feeding preference.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there are significant differences in survival, growth, or feeding preference between the control and treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in primeveroside-mediated plant defense.
Caption: A diagram illustrating the primeveroside-based defense pathway in plants.
Caption: A workflow for studying primeveroside-mediated plant defenses.
Conclusion
This compound, through its incorporation into primeverosides, is integral to a sophisticated and efficient plant defense mechanism. The study of these compounds and their aglycones offers valuable insights into the chemical ecology of plant-herbivore interactions. The protocols and data presented here provide a framework for researchers to investigate the role of primeverosides in their own systems of interest, potentially leading to the discovery of novel, naturally-derived compounds for crop protection and drug development.
References
Primeverose as a Standard for Carbohydrate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O-β-D-xylopyranosyl-D-glucose), is a naturally occurring carbohydrate found in a variety of plant glycosides.[1] Its release through enzymatic hydrolysis is often linked to the generation of aromatic compounds, making its quantification crucial in fields such as food science, flavor chemistry, and natural product research. This document provides detailed application notes and protocols for the use of this compound as a standard in carbohydrate analysis, with a focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and enzymatic assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26531-85-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₀O₁₀ | [1][2][3] |
| Molecular Weight | 312.27 g/mol | [1][2] |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 209-210 °C | [1] |
| Solubility | Soluble in water, methanol, and 80% ethanol. Also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][4] |
| Optical Rotation | [α]D²⁰ +23° → -3.2° (c = 5 in water) | [1] |
Application 1: Quantification of this compound using HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. It is the preferred method for quantifying this compound in complex matrices.
Experimental Protocol: HPAEC-PAD Analysis
1. Objective: To quantify the concentration of this compound in an aqueous sample using an external standard calibration curve.
2. Materials and Reagents:
-
This compound standard (high purity)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc), anhydrous
-
0.2 µm syringe filters
3. Equipment:
-
High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA1 or PA20)
-
Analytical balance
-
Volumetric flasks and pipettes
4. Preparation of Standard Solutions:
-
This compound Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution. Suggested concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL. Note: The optimal range for the calibration curve should be determined based on the expected concentration of this compound in the samples.
5. Chromatographic Conditions:
-
Column: CarboPac™ PA20 (3 x 150 mm) or similar
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: 100 mM Sodium Hydroxide
-
Mobile Phase C: 100 mM Sodium Hydroxide, 1 M Sodium Acetate
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %A | %B | %C |
| 0.0 | 90 | 10 | 0 |
| 20.0 | 90 | 10 | 0 |
| 20.1 | 0 | 0 | 100 |
| 25.0 | 0 | 0 | 100 |
| 25.1 | 90 | 10 | 0 |
| 35.0 | 90 | 10 | 0 |
-
PAD Waveform:
| Time (s) | Potential (V) | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
6. Data Analysis:
-
Inject the prepared standard solutions and the unknown samples.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPAEC-PAD Analysis
References
Chemical Synthesis and Purification of Primeverose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of primeverose (6-O-β-D-xylopyranosyl-D-glucose), a disaccharide of interest in various fields of chemical and biological research. The synthesis is based on the established Koenigs-Knorr glycosylation method, followed by deprotection. Purification to a high degree of purity is achieved through silica gel column chromatography. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the preparation of this compound in a laboratory setting.
Introduction
This compound is a disaccharide composed of D-xylose and D-glucose linked by a β(1→6) glycosidic bond. It is found as a component of various natural glycosides and is a valuable standard for enzymatic and metabolic studies. The chemical synthesis of this compound allows for the production of this important carbohydrate in a controlled laboratory environment, enabling further research into its biological roles and potential applications. The synthesis strategy involves the formation of a glycosidic linkage between appropriately protected monosaccharide units, followed by the removal of these protecting groups. Subsequent purification is crucial to obtain this compound of high purity for research and development purposes.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a two-step process that begins with the formation of a protected disaccharide, this compound heptaacetate, via a Koenigs-Knorr reaction. This is followed by the deprotection of the acetyl groups to yield the final product, this compound.
Step 1: Synthesis of β-Primeverose Heptaacetate via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[1] In this procedure, a glycosyl halide (the glycosyl donor) reacts with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a silver salt.[1][2] For the synthesis of this compound heptaacetate, acetobromoxylose serves as the glycosyl donor and 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose acts as the glycosyl acceptor. The presence of a participating group, such as the acetyl group at C-2 of the glycosyl donor, helps to ensure the formation of the desired 1,2-trans glycosidic linkage.[1]
Experimental Protocol:
-
Preparation of Reactants:
-
Acetobromoxylose (glycosyl donor) and 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose (glycosyl acceptor) should be of high purity and thoroughly dried before use.
-
The reaction solvent, typically a non-polar aprotic solvent like dichloromethane or chloroform, must be anhydrous.[2]
-
Silver carbonate or silver oxide is used as the promoter.[1][2]
-
-
Reaction Setup:
-
To a solution of 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in the anhydrous solvent, add the silver salt promoter.
-
The mixture is stirred in the dark to prevent the light-sensitive decomposition of the silver salt.
-
A solution of acetobromoxylose in the same anhydrous solvent is then added dropwise to the stirred suspension at room temperature.
-
-
Reaction Monitoring and Work-up:
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is filtered to remove the silver salts.
-
The filtrate is washed successively with a sodium thiosulfate solution (to remove any remaining traces of silver) and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-primeverose heptaacetate.
-
Step 2: Deprotection of β-Primeverose Heptaacetate (Zemplén Deacetylation)
The removal of the acetyl protecting groups is achieved through a transesterification reaction known as the Zemplén deacetylation. This method utilizes a catalytic amount of sodium methoxide in methanol to efficiently and mildly remove the acetyl groups.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the crude β-primeverose heptaacetate in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
-
Reaction Monitoring and Neutralization:
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.
-
Once the deprotection is complete, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.
-
-
Work-up and Isolation:
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound as a syrup or solid.
-
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and residual reagents. Silica gel column chromatography is a widely used and effective method for the purification of carbohydrates.[3][4][5]
Experimental Protocol:
-
Column Preparation:
-
A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in the chosen mobile phase.[5]
-
The column should be packed carefully to ensure a uniform bed and avoid air bubbles.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimum amount of the mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel.
-
The solvent is then evaporated to dryness, and the resulting dry powder is carefully loaded onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
The column is eluted with a suitable mobile phase, which is typically a mixture of a polar and a less polar solvent. A common solvent system for the purification of polar compounds like disaccharides is a mixture of chloroform and methanol, or ethyl acetate and methanol.[6] The polarity of the mobile phase can be gradually increased to facilitate the elution of the product.
-
Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
-
Isolation of Pure this compound:
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a white solid or crystalline powder.
-
Data Presentation
| Parameter | Value | Reference |
| Synthesis Yield | Data not available in the provided search results | |
| Purity | Data not available in the provided search results | |
| Melting Point | 214-215 °C | (Helferich and Rauch, 1927) |
| Specific Rotation | [α]D²⁰ = -3.4° (c 1.0, H₂O, final) | (Helferich and Rauch, 1927) |
| Molecular Formula | C₁₁H₂₀O₁₀ | --INVALID-LINK--[7] |
| Molecular Weight | 312.27 g/mol | --INVALID-LINK--[7] |
Note: The yield and purity of the synthesis can vary depending on the specific reaction conditions and the efficiency of the purification.
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Material Harvest® Silica Gel for Normal Phase Column Chromatography [materialharvest.com]
- 6. academicjournals.org [academicjournals.org]
- 7. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Primeverose Yield in Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of primeverose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic method for this compound synthesis?
A1: The most common method is a transglycosylation reaction. This typically involves a glycosidase enzyme that transfers a xylose residue from a donor substrate to a glucose acceptor.
Q2: Which enzymes are typically used for this compound synthesis?
A2: Enzymes with β-xylosidase or β-primeverosidase activity are used. A common and commercially available option is the crude β-D-xylosidase preparation from Aspergillus niger.[1][2] This enzyme can catalyze the transfer of a xylosyl group from a donor like p-nitrophenyl-β-D-xylopyranoside to D-glucose.
Q3: What are the typical donor and acceptor substrates for this reaction?
A3: A common donor substrate is an activated xyloside, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), because the p-nitrophenolate is a good leaving group. The acceptor substrate is D-glucose.
Q4: What kind of yields can I expect?
A4: Yields can vary significantly based on reaction conditions. For the synthesis of a this compound analog using a crude preparation of β-D-xylosidase from Aspergillus niger, a yield of 36% (on a molar basis with respect to the donor) has been reported.[1][2] Optimization of reaction parameters is crucial for maximizing yield.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) to quantify the consumption of substrates and the formation of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.
Troubleshooting Guide
Low this compound Yield
Low yield is a common issue in enzymatic synthesis. The following sections provide potential causes and solutions.
Problem: Suboptimal Reaction Conditions
The activity and selectivity of the enzyme are highly dependent on the reaction environment.
Solutions:
-
pH Optimization: The optimal pH for β-xylosidases from Aspergillus species is typically in the acidic range. For instance, β-xylosidase from Aspergillus niger has a pH optimum of around 5.[3] It is recommended to perform small-scale experiments to determine the optimal pH for your specific enzyme batch and reaction conditions.
-
Temperature Optimization: Temperature affects both enzyme activity and stability. For transglycosylation, a balance must be struck. While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme inactivation. For β-xylosidases from Aspergillus niger, the optimal temperature is around 75°C, but it retains significant activity at 60°C with better stability.[3]
-
Substrate Concentrations: The ratio of donor to acceptor substrate is a critical parameter. A high concentration of the acceptor (D-glucose) relative to the donor (pNPX) can favor the transglycosylation reaction over the hydrolysis of the donor. It is advisable to empirically test different donor-to-acceptor ratios.
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Optimum for Aspergillus niger β-xylosidase is around 5.0.[3] |
| Temperature | 50°C - 70°C | Balances enzyme activity and stability.[3] |
| Donor:Acceptor Ratio | 1:5 to 1:20 (molar ratio) | Higher acceptor concentration favors transglycosylation. |
Problem: Enzyme Inhibition
Enzyme activity can be reduced by the presence of inhibitors.
Solutions:
-
Product Inhibition: High concentrations of the product, this compound, or the released aglycon (p-nitrophenol) can inhibit the enzyme. Consider in-situ product removal or optimizing the reaction time to stop before inhibitory concentrations are reached.
-
Substrate Inhibition: While less common for the acceptor, high concentrations of the donor substrate can sometimes lead to substrate inhibition.
-
Inhibitors in Crude Enzyme Preparations: Crude enzyme preparations may contain other compounds that act as inhibitors.[4] If inhibition is suspected, partial purification of the enzyme may be necessary. Natural inhibitors of glycosidases include polyhydroxylated alkaloids and sugar analogs.[5][6]
| Inhibitor Type | Mitigation Strategy |
| Product Inhibition | Stop the reaction at optimal yield before product accumulation becomes inhibitory. |
| Inhibitors from Crude Enzyme | Partially purify the enzyme using methods like ammonium sulfate precipitation followed by dialysis. |
Problem: Hydrolysis of Donor and Product
The glycosidase used for synthesis can also catalyze the hydrolysis of the donor substrate and the newly formed this compound, reducing the overall yield.
Solutions:
-
High Acceptor Concentration: As mentioned, a high concentration of the acceptor (D-glucose) can outcompete water for the xylosyl-enzyme intermediate, thus favoring transglycosylation over hydrolysis.
-
Reaction Time: Monitor the reaction over time. The concentration of this compound will increase to a maximum before starting to decrease due to hydrolysis. It is crucial to stop the reaction at this peak.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the enzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from the synthesis of a this compound analog.[1][2]
Materials:
-
p-Nitrophenyl-β-D-xylopyranoside (pNPX) (Donor)
-
D-Glucose (Acceptor)
-
β-D-xylosidase from Aspergillus niger (crude preparation)
-
50 mM Sodium Acetate Buffer (pH 5.0)
-
Heating block or water bath
-
Reaction vials
-
HPLC with a Refractive Index Detector (RID)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of p-Nitrophenyl-β-D-xylopyranoside (e.g., 50 mM) and D-Glucose (e.g., 500 mM) in 50 mM sodium acetate buffer (pH 5.0).
-
Pre-warm the substrate solution to the desired reaction temperature (e.g., 60°C).
-
-
Enzyme Addition:
-
Add the β-D-xylosidase solution to the reaction mixture to a final concentration that needs to be optimized (e.g., 1-10 U/mL).
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 60°C) with gentle agitation.
-
-
Reaction Monitoring:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Terminate the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analyze the aliquots by HPLC-RID to determine the concentration of this compound.
-
-
Reaction Termination:
-
Once the optimal reaction time is determined (i.e., when the this compound concentration is at its maximum), terminate the entire reaction by heat inactivation.
-
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
-
The supernatant containing this compound can be further purified using chromatographic techniques such as size-exclusion or activated charcoal chromatography.
-
Protocol 2: Purification of this compound
Materials:
-
Crude reaction mixture (supernatant from Protocol 1)
-
Activated charcoal
-
Ethanol
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Charcoal Chromatography:
-
Apply the supernatant from the reaction mixture to a column packed with activated charcoal.
-
Wash the column with deionized water to remove unreacted monosaccharides and salts.
-
Elute the disaccharides with a gradient of ethanol in water (e.g., 5-50%).
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.
-
-
Solvent Evaporation:
-
Pool the this compound-containing fractions and remove the ethanol and water using a rotary evaporator.
-
-
Further Purification (Optional):
-
If further purification is needed, techniques like size-exclusion chromatography can be employed.
-
Protocol 3: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID).
-
Amino or a carbohydrate-specific column.
Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for carbohydrate analysis on an amino column.[7][8]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]
-
Detector Temperature: Maintained at a constant temperature, for example, 35°C.[7]
Procedure:
-
Sample Preparation: Dilute the reaction aliquots with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.
-
Injection: Inject the prepared samples and standards onto the HPLC system.
-
Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration using the standard curve.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low this compound yield.
References
- 1. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound. | Broad Institute [broadinstitute.org]
- 2. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of thermostable beta-xylosidase activities produced by Aspergillus brasiliensis and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of global inhibitors of cellular glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectralabsci.com [spectralabsci.com]
Technical Support Center: Troubleshooting Low Primeverose Recovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of primeverose and its glycosides (primeverosides), such as primeverin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes low?
This compound is a disaccharide composed of D-xylose and D-glucose. In nature, it is often found as part of larger molecules called primeverosides, where it is attached to an aglycone. Low recovery during extraction can be attributed to several factors, including its inherent chemical stability, enzymatic degradation by endogenous plant enzymes, and suboptimal extraction and purification protocols.
Q2: What are the key chemical properties of this compound to consider during extraction?
This compound is soluble in water, methanol, and 80% alcohol. It is a glycoside that can be hydrolyzed into its constituent monosaccharides (glucose and xylose) under acidic conditions or by specific enzymes. This susceptibility to hydrolysis is a critical factor to manage during extraction to prevent its degradation.
Q3: Which plant species are common sources of this compound and its glycosides?
Primeverosides are found in various plants. For example, primeverin and primulaverin are characteristic phenolic glycosides found in the roots and flowers of Primula species, such as Primula veris and Primula vulgaris[1]. Lucidin primeveroside is a major compound in the roots of Madder (Rubia tinctorum)[2].
Q4: What are the most common causes of low this compound recovery?
The most common causes for low recovery of this compound and its glycosides include:
-
Enzymatic Degradation: The presence of endogenous enzymes like β-primeverosidase in the plant material can hydrolyze primeverosides, breaking them down and thus reducing the yield of the intact glycoside[1].
-
Suboptimal Extraction Solvents: The choice of solvent is crucial. Using a solvent with inappropriate polarity may not efficiently extract the target primeverosides.
-
Inadequate Extraction Temperature: High temperatures can lead to the thermal degradation of some glycosides, while temperatures that are too low may result in inefficient extraction.
-
Incorrect pH: The pH of the extraction solvent can significantly impact the stability of glycosides. Acidic or alkaline conditions can promote hydrolysis[3][4].
-
Presence of Interfering Substances: Plant extracts are complex mixtures. Other compounds can interfere with the extraction and purification process.
-
Losses During Purification: Each purification step, such as liquid-liquid extraction or chromatography, can lead to a loss of the target compound.
Troubleshooting Guide: Low this compound Recovery
This guide provides a structured approach to diagnosing and resolving issues leading to low recovery of this compound and its glycosides.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the crude extract. | Enzymatic degradation during extraction. | Inactivate endogenous enzymes by briefly heating the plant material (e.g., blanching) before extraction, or use a solvent system that inhibits enzymatic activity (e.g., high concentration of ethanol or methanol). |
| Inefficient extraction solvent. | Optimize the solvent system. For polar flavonoid glycosides like primeverosides, ethanol or methanol are preferable. Consider using aqueous mixtures (e.g., 70% ethanol or methanol) to enhance extraction efficiency[5][6]. For dried plant material, 70% ethanol has been shown to be effective, while for fresh material, hot water (100°C) can be used[5]. | |
| Inappropriate extraction temperature. | For thermolabile glycosides, it is advisable to perform extraction at lower temperatures. However, for some plant matrices, moderate heating can improve extraction efficiency. The optimal temperature should be determined experimentally for the specific plant material. | |
| Significant loss of this compound during extract processing. | Acid or base-catalyzed hydrolysis. | Maintain a neutral or slightly acidic pH during extraction and subsequent processing steps. Avoid strongly acidic or alkaline conditions[3][4]. |
| Degradation during solvent evaporation. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Prolonged exposure to heat should be avoided. | |
| Low yield after purification. | Co-elution with impurities during chromatography. | Optimize the chromatographic conditions. For column chromatography, consider using Sephadex LH-20 with a chloroform:methanol or methanol:water solvent system for the separation of flavonoid glycosides[6]. For HPLC, a C18 column with a gradient of water (with 0.05% formic acid) and acetonitrile is commonly used[7]. |
| Losses during liquid-liquid partitioning. | If performing liquid-liquid extraction to remove non-polar impurities, ensure the aqueous phase containing the polar primeverosides is carefully collected. Multiple extractions of the organic phase with the aqueous solvent can help recover any partitioned glycosides. |
Experimental Protocols
Protocol 1: General Extraction of Primeverosides from Primula Flowers
This protocol is adapted from methods used for the extraction of flavonoids and phenolic glycosides from Primula species[5][8][9].
1. Sample Preparation:
- Collect fresh Primula vulgaris flowers.
- Air-dry the flowers at room temperature for 20 days or use fresh[8].
- Grind the dried flowers into a fine powder using a blender or mill[8].
2. Extraction:
- Weigh 0.5 g of the powdered plant material.
- Add 10 mL of a 70% hydromethanolic solution (7 mL methanol + 3 mL water).
- Incubate the mixture for 24 hours with continuous shaking (150 rpm) at 45°C[8].
- Alternatively, for fresh plant material, extraction with water at 100°C can be effective[5].
3. Crude Extract Preparation:
- After incubation, centrifuge the mixture at 2000 x g for 10 minutes[8].
- Carefully collect the supernatant, which contains the crude extract.
- For analysis, the supernatant can be filtered through a 0.45 µm syringe filter before HPLC injection.
Protocol 2: HPLC Analysis of Primeverin
This protocol provides a starting point for the quantification of primeverin in plant extracts, based on established methods for Primula species[7].
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
Column: SB-Aq RP-C18 column (3.5 µm, 150 mm × 3 mm).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: Water with 0.05% formic acid.
-
B: Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0–5 min: 15% B
-
5–10 min: 20% B
-
10–15 min: 20% B
-
15–20 min: 25% B
-
20–25 min: 50% B
-
25–30 min: 15% B (re-equilibration)
-
30–35 min: 15% B
-
-
Detection: UV-Vis spectra recorded between 220 and 600 nm. Chromatograms registered at 280 nm and 354 nm.
-
Quantification: Use a certified reference standard of primeverin for calibration.
Visualizations
Troubleshooting Logic for Low this compound Recovery
Caption: A flowchart for troubleshooting low this compound recovery.
General Workflow for this compound Extraction and Analysis
Caption: A general workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC Method for the Analysis of Flowers of Wild-Growing Primula veris from Epirus, Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor resolution in HPLC analysis of primeverose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of primeverose.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution in the HPLC analysis of this compound can manifest as broad peaks, tailing peaks, or incomplete separation from other sample components. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment Workflow
The following workflow diagram outlines the initial steps to take when encountering poor resolution in your this compound analysis.
Technical Support Center: Preventing Degradation of Primeverose in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the degradation of primeverose in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a disaccharide composed of D-glucose and D-xylose linked by a β(1→6) glycosidic bond. Its stability is a critical factor in various research applications, including studies of flavor precursors in tea and traditional Chinese medicine, as well as in the development of drugs where this compound may be a component or an excipient. Degradation of this compound can lead to inaccurate experimental results and loss of product efficacy.
Q2: What are the primary mechanisms of this compound degradation in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its β(1→6) glycosidic bond. This cleavage results in the formation of its constituent monosaccharides, D-glucose and D-xylose. The hydrolysis can be catalyzed by:
-
Acids: Protons (H⁺) in acidic solutions can protonate the glycosidic oxygen, making the anomeric carbon more susceptible to nucleophilic attack by water.
-
Bases: Hydroxide ions (OH⁻) in alkaline solutions can act as a nucleophile, attacking the anomeric carbon and leading to bond cleavage.
-
Enzymes: Specific enzymes, known as glycosidases, can efficiently catalyze the hydrolysis of glycosidic bonds. For this compound, β-primeverosidases are the specific enzymes responsible for its breakdown.
Q3: What are the key factors that influence the rate of this compound degradation?
The rate of this compound degradation is primarily influenced by:
-
pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the glycosidic bond. The rate of hydrolysis is generally lowest at a near-neutral pH.
-
Temperature: As with most chemical reactions, an increase in temperature significantly increases the rate of this compound hydrolysis.
-
Enzyme Presence: The presence of β-primeverosidases or other non-specific glycosidases will dramatically accelerate the degradation of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Inappropriate pH of the solution. | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a near-neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer). 3. Monitor the this compound concentration over time at the adjusted pH. |
| High storage or experimental temperature. | 1. Store this compound solutions at low temperatures (2-8 °C) when not in use. 2. If experimentally feasible, conduct reactions at the lowest possible temperature that does not compromise the experimental outcome. | |
| Enzymatic contamination. | 1. If the solution is derived from a biological source, consider heat-inactivating endogenous enzymes by heating the solution to >80°C for at least 10 minutes (if this compound stability at this temperature is not a concern for a short period). 2. Use purified water and reagents to prepare solutions to avoid microbial contamination which can introduce glycosidases. 3. Consider adding a broad-spectrum glycosidase inhibitor if compatible with your experimental design. | |
| Inconsistent results between experimental replicates. | Variable pH or temperature across samples. | 1. Ensure precise and consistent pH adjustment for all replicate solutions. 2. Use a temperature-controlled environment (e.g., water bath, incubator) for all experiments to maintain a constant temperature. |
| Inaccurate quantification of this compound. | 1. Validate your analytical method for this compound quantification. 2. Use a specific and sensitive method such as High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols section). | |
| Formation of unexpected byproducts. | Further degradation of glucose and xylose. | 1. Under harsh acidic or alkaline conditions and high temperatures, the monosaccharide degradation products (glucose and xylose) can further degrade into various other compounds. 2. Mitigate this by maintaining a near-neutral pH and using the lowest effective temperature. |
Data on Factors Affecting this compound Stability
| Factor | Effect on Disaccharide Stability | General Recommendations for this compound |
| pH | Hydrolysis rate increases in both acidic and alkaline conditions. For sucrose, the rate of acid-catalyzed hydrolysis is significant.[1] | Maintain aqueous solutions at a pH between 6 and 8. |
| Temperature | The rate of hydrolysis increases with temperature, following the Arrhenius equation. For sucrose hydrolysis, the activation energy is approximately 109.2 kJ/mol.[2][3] | Store solutions at 2-8°C and conduct experiments at the lowest feasible temperature. |
| Enzymes | β-primeverosidase exhibits optimal activity at pH 5.5 and 55°C.[4] Other β-glucosidases may also show some activity towards this compound. | Heat-inactivate samples from biological sources or use enzyme inhibitors where appropriate. |
Prevention Strategies
Control of pH and Temperature
The most effective strategy to prevent this compound degradation is to maintain the aqueous solution at a near-neutral pH (6-8) and at a low temperature (2-8°C) .
Use of Stabilizers
In some applications, the addition of stabilizers can help preserve the integrity of this compound.
-
Trehalose: This non-reducing disaccharide is known for its ability to stabilize biological structures, including proteins and membranes.[4][5][6][7] While direct studies on its effect on this compound are limited, trehalose is known to be more effective at structuring water and has a higher glass transition temperature, which can contribute to the overall stability of the solution.[7][8] It is hypothesized that by increasing the viscosity and reducing water activity, trehalose can slow down the hydrolysis of other sugars.
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow for troubleshooting and preventing this compound degradation.
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by HPLC
This protocol allows for the quantification of this compound and its degradation products, glucose and xylose.
1. Materials and Reagents:
-
This compound standard
-
D-glucose standard
-
D-xylose standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Your this compound-containing sample
2. HPLC System and Conditions:
-
Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare individual stock solutions of this compound, glucose, and xylose (e.g., 10 mg/mL in ultrapure water).
-
Create a mixed standard solution containing all three sugars at a known concentration (e.g., 1 mg/mL each).
-
Prepare a series of dilutions of the mixed standard to generate a calibration curve.
4. Sample Preparation:
-
Dilute your aqueous sample containing this compound to fall within the concentration range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for this compound, glucose, and xylose based on their retention times from the standard injections.
-
Quantify the concentration of each sugar in your samples using the calibration curves.
6. Experimental Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound and its degradation products.
Protocol 2: Evaluating the Effect of a Stabilizer on this compound Degradation
This protocol can be used to assess the effectiveness of a potential stabilizer, such as trehalose.
1. Prepare Solutions:
-
Control Solution: Prepare an aqueous solution of this compound at a known concentration (e.g., 1 mg/mL) in a buffer at a pH where degradation is expected (e.g., pH 4 or pH 9).
-
Test Solution: Prepare an identical this compound solution as the control, but also containing the stabilizer at a desired concentration (e.g., 5% w/v trehalose).
2. Incubation:
-
Divide both the control and test solutions into aliquots in separate vials.
-
Incubate all vials at a constant temperature where degradation is expected to occur at a measurable rate (e.g., 50°C).
3. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial of the control and one vial of the test solution from incubation.
-
Immediately cool the samples on ice to stop the degradation reaction.
-
Analyze the concentration of this compound in each sample using the HPLC method described in Protocol 1.
4. Data Analysis:
-
Plot the concentration of this compound versus time for both the control and test solutions.
-
Compare the degradation rates. A slower rate of degradation in the test solution indicates a stabilizing effect of the added compound.
5. Signaling Pathway-Style Diagram of Stabilizer Action:
Caption: Diagram illustrating the inhibitory effect of a stabilizer on this compound hydrolysis.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]
Common interferences in the quantification of primeverose
Welcome to the technical support center for the quantification of primeverose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interferences in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often coupled with various detectors, including Refractive Index (RI), Ultraviolet (UV), or Mass Spectrometry (MS) detectors. Enzymatic assays utilizing specific glycosidases can also be employed for quantification.
Q2: What is a "matrix effect" and how can it interfere with this compound quantification?
A2: A matrix effect is the alteration of an analytical signal by the various components of the sample matrix in which the analyte, in this case, this compound, is present.[1][2] These effects can either enhance or suppress the signal, leading to inaccurate quantification. In complex matrices such as plant extracts, compounds like polyphenols, lipids, and other sugars can cause matrix effects in both LC-MS and GC-MS analysis.
Q3: Can other sugars interfere with the HPLC analysis of this compound?
A3: Yes, other structurally similar sugars can potentially co-elute with this compound in HPLC, leading to inaccurate quantification, especially when using non-specific detectors like RID.[3] The separation of sugar isomers can be challenging.[4] The choice of stationary phase, mobile phase composition, and temperature are critical factors in achieving good resolution.[5]
Q4: How specific are enzymatic assays for this compound?
A4: Enzymatic assays using β-primeverosidase are highly specific for the this compound moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranoside).[6][7] This enzyme shows strict selectivity for the β-1,6-xylosyl linkage to glucose. While it has broad aglycone specificity, it has very low activity towards other β-glucosides that lack the xylose substitution.[6] This high specificity minimizes interference from other disaccharides.
Q5: What are the common challenges in GC-MS analysis of this compound?
A5: this compound, like other sugars, is not volatile and requires derivatization, typically trimethylsilylation (TMS), before GC-MS analysis.[8][9] Potential interferences can arise from other derivatized sugars or matrix components that may have similar retention times and fragmentation patterns. Incomplete derivatization can also lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Inaccurate or irreproducible results in HPLC-RID analysis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with other sugars | Optimize chromatographic conditions: - Adjust mobile phase composition (e.g., acetonitrile/water ratio).[4] - Evaluate different column chemistries (e.g., amino, amide).[5] - Modify column temperature.[4] | Improved separation of this compound from interfering sugars, leading to a more accurate peak integration. |
| Matrix Effects | Implement sample cleanup procedures: - Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, graphitized carbon).[10] - Liquid-Liquid Extraction (LLE) to partition this compound away from interfering compounds. | Reduction of matrix components co-eluting with this compound, resulting in a more stable baseline and accurate quantification. |
| Lack of a suitable standard | Use a well-characterized this compound standard for calibration. If a pure standard is unavailable, consider using a certified reference material containing a known amount of this compound. | Accurate quantification based on a reliable calibration curve. |
Issue 2: Signal suppression or enhancement in LC-MS/MS analysis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion suppression from matrix components | Improve sample preparation: - Utilize more selective SPE cartridges. - Perform a thorough wash step during SPE to remove interfering substances.[10] - Dilute the sample extract to reduce the concentration of matrix components.[11] | Minimized ion suppression, leading to increased signal intensity and improved sensitivity (lower limit of detection and quantification).[1][2] |
| Co-eluting isobaric interferences | Optimize chromatographic separation: - Use a longer column or a column with a smaller particle size for better resolution. - Adjust the gradient profile to better separate this compound from interfering compounds. | Baseline separation of this compound from isobaric interferences, ensuring that the detected signal is specific to the analyte. |
| Inappropriate MS/MS transition | Optimize MS/MS parameters: - Select precursor and product ions that are specific to this compound. - Perform a full scan and product ion scan of a this compound standard to identify unique fragments. | Increased specificity and reduced likelihood of interference from other compounds. |
Issue 3: Low recovery or high variability in GC-MS analysis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete derivatization | Optimize the derivatization reaction: - Ensure anhydrous conditions. - Adjust the reaction time and temperature. - Use a fresh silylating reagent (e.g., BSTFA, MSTFA).[8] | Complete conversion of this compound to its TMS derivative, resulting in a single, sharp chromatographic peak and improved reproducibility. |
| Interference from other derivatized compounds | Refine the sample cleanup procedure before derivatization to remove interfering substances. | A cleaner chromatogram with fewer interfering peaks, allowing for more accurate integration of the this compound derivative peak. |
| Thermal degradation in the injector | Optimize GC inlet parameters: - Use a lower injection temperature. - Employ a pulsed splitless or on-column injection technique. | Minimized degradation of the this compound derivative, leading to improved peak shape and higher recovery. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This protocol provides a general guideline for the cleanup of plant extracts prior to this compound quantification. Optimization may be required for different plant matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the filtered plant extract (dissolved in a polar solvent) onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the this compound-containing fraction with an appropriate volume of a more organic solvent (e.g., 50-100% methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
Protocol 2: Trimethylsilylation (TMS) Derivatization for GC-MS Analysis
This protocol describes a common method for the derivatization of sugars for GC-MS analysis.
-
Sample Preparation: Place the dried sample extract (containing this compound) in a reaction vial. Ensure the sample is completely dry, as moisture will interfere with the derivatization.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of interferences in this compound quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agronomy.emu.ee [agronomy.emu.ee]
- 4. spectralabsci.com [spectralabsci.com]
- 5. lcms.cz [lcms.cz]
- 6. Crystal Structures of β-Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of β-primeverosidase in complex with disaccharide amidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Improving the efficiency of β-primeverosidase hydrolysis
Welcome to the technical support center for β-primeverosidase hydrolysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of β-primeverosidase hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is β-primeverosidase and what is its primary function?
A1: β-primeverosidase (EC 3.2.1.149) is a disaccharide-specific β-glycosidase. Its primary role is to catalyze the hydrolysis of β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) at the β-glycosidic bond, releasing the disaccharide primeverose and an aglycone.[1] This enzyme is particularly significant in the formation of aromatic compounds in tea leaves during the manufacturing of oolong and black tea.[1]
Q2: What is the substrate specificity of β-primeverosidase?
A2: β-primeverosidase exhibits high specificity for the glycone (sugar) moiety of its substrate, preferentially hydrolyzing β-primeverosides. It has been shown to have very narrow substrate specificity with respect to the glycon moiety, with a prominent specificity for the β-primeverosyl (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) moiety.[2] However, it displays broad specificity for the aglycone (non-sugar) moiety, which can include a variety of aromatic alcohols like 2-phenylethanol, benzyl alcohol, linalool, and geraniol. The enzyme is generally inactive towards monosaccharide glucosides like 2-phenylethyl β-D-glucopyranoside.[2]
Q3: What are the optimal conditions for β-primeverosidase activity?
A3: The optimal conditions for β-primeverosidase activity can vary depending on the source of the enzyme. For β-primeverosidase purified from tea leaves (Camellia sinensis), the optimal conditions are generally around pH 4.0-5.0 and a temperature of 45-50°C.[3][4] The enzyme is stable at temperatures below 45°C and in a pH range of 3 to 5.[4]
Q4: How does substrate concentration affect the rate of hydrolysis?
A4: The rate of hydrolysis by β-primeverosidase generally follows Michaelis-Menten kinetics. This means that as the substrate concentration increases, the initial reaction velocity will also increase until it reaches a maximum velocity (Vmax). At this point, the enzyme is saturated with the substrate, and further increases in substrate concentration will not significantly increase the reaction rate.
Q5: What are some known inhibitors of β-primeverosidase?
A5: While specific inhibitors for β-primeverosidase are not extensively documented in all contexts, studies on similar glycosidases suggest that certain metal ions can act as inhibitors. For a β-primeverosidase-like enzyme from soybean, Zn2+, Cu2+, and Hg2+ were found to have inhibitory effects. Conversely, Mn2+ was observed to significantly enhance its activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity (e.g., no color development with pNPP) | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the reaction mixture. 4. Substrate degradation or incorrect concentration. 5. For chromogenic assays, the pH of the stop solution is not sufficiently alkaline to develop the color of the released p-nitrophenol.[5] | 1. Ensure the enzyme is stored at the recommended temperature (typically -20°C or below) and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. 2. Verify that the buffer pH and incubation temperature are within the optimal range for the specific β-primeverosidase being used (e.g., pH 4.0-5.0, 45-50°C for tea leaf enzyme).[3][4] 3. Check for potential inhibitors in your sample or buffers. Consider purifying the enzyme or using a desalting column. 4. Prepare fresh substrate solutions. Confirm the concentration using spectrophotometry if possible. 5. Ensure the final pH after adding the stop solution (e.g., sodium carbonate) is above 10 to allow for the development of the yellow color of p-nitrophenolate. |
| High background signal or non-linear reaction rate | 1. Spontaneous hydrolysis of the substrate. 2. Contaminating enzymes in a crude extract. 3. Substrate inhibition at high concentrations. 4. Enzyme instability under assay conditions. | 1. Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values. 2. Purify the β-primeverosidase to remove other glycosidases that may act on the substrate.[1] 3. Perform a substrate concentration curve to determine if high concentrations are inhibitory and work within the optimal substrate concentration range. 4. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. Consider adding stabilizing agents like BSA to the reaction buffer. |
| Inconsistent or variable results between replicates | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reaction components. 4. Bubbles in microplate wells interfering with absorbance readings. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a water bath or incubator with stable temperature control. Pre-warm all solutions to the reaction temperature. 3. Gently vortex or mix the reaction components thoroughly before starting the incubation. 4. Centrifuge the microplate briefly to remove bubbles before reading the absorbance. |
| Difficulty in quantifying the released aglycone | 1. Low concentration of the released aglycone. 2. Interference from other compounds in the sample matrix. 3. Volatility of the aglycone. | 1. Increase the reaction time or enzyme concentration to generate a higher concentration of the aglycone. Consider using a more sensitive analytical method like HPLC or GC-MS. 2. Use a solid-phase extraction (SPE) or liquid-liquid extraction method to clean up the sample before analysis. 3. If the aglycone is volatile, ensure that the reaction is performed in a sealed container and handle the samples carefully to minimize loss. |
Experimental Protocols
Protocol 1: β-Primeverosidase Activity Assay using a Chromogenic Substrate (p-Nitrophenyl-β-primeveroside)
This protocol is adapted from general glycosidase assays and is suitable for determining the activity of β-primeverosidase.
Materials:
-
β-primeverosidase enzyme solution
-
p-Nitrophenyl-β-primeveroside (pNPP) substrate
-
50 mM Sodium Acetate Buffer (pH 4.5)
-
2 M Sodium Carbonate (Na₂CO₃) solution (Stop solution)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Incubator or water bath set to 45°C
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube or well of a 96-well plate, prepare a reaction mixture containing:
-
700 µL of 50 mM Sodium Acetate Buffer (pH 4.5)
-
250 µL of 1 mM pNPP solution (dissolved in the same buffer)
-
-
Prepare a blank by adding 950 µL of the buffer to a separate tube/well.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture and the enzyme solution separately at 45°C for 5 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Add 50 µL of the β-primeverosidase enzyme solution to the reaction mixture. For the blank, add 50 µL of the buffer or a heat-inactivated enzyme solution.
-
Mix gently and start a timer immediately.
-
-
Incubation:
-
Incubate the reaction at 45°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
After the incubation period, add 1 mL of 2 M Sodium Carbonate solution to stop the reaction. This will also raise the pH and allow the yellow color of the released p-nitrophenol to develop.
-
-
Measure Absorbance:
-
Measure the absorbance of the solution at 405-410 nm using a microplate reader or spectrophotometer. Use the blank to zero the instrument.
-
-
Calculate Enzyme Activity:
-
The amount of p-nitrophenol released can be calculated using a standard curve of known p-nitrophenol concentrations.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Quantification of Released Aglycone by HPLC
This protocol is suitable for determining the concentration of a specific, non-chromogenic aglycone released during hydrolysis.
Materials:
-
β-primeverosidase enzyme solution
-
β-primeveroside substrate with the aglycone of interest
-
50 mM Sodium Acetate Buffer (pH 4.5)
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Aglycone standard for calibration
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-4), using the specific β-primeveroside substrate.
-
-
Stop the Reaction and Prepare Sample:
-
At different time points, take an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold quenching solution to stop the enzyme activity and precipitate the protein.
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Use a mobile phase and column suitable for separating the aglycone from the substrate and other reaction components.
-
Detect the aglycone using a UV-Vis detector at its maximum absorbance wavelength or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
-
Create a standard curve by running known concentrations of the aglycone standard through the HPLC system.
-
Determine the concentration of the released aglycone in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for a typical β-primeverosidase hydrolysis experiment.
Caption: A logical troubleshooting guide for low or no enzyme activity.
References
- 1. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Primeverose Technical Support Center: Best Practices for Long-term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the best practices for the long-term storage and stability of primeverose. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. To prevent degradation, it is recommended to store it in a tightly sealed container at temperatures between 2-8°C. For extended periods, storage at -20°C is advisable to minimize chemical degradation. It is crucial to protect it from moisture and light to maintain its integrity.
Q2: How should I store this compound in solution?
A2: this compound is soluble in water. Stock solutions should be prepared in a suitable buffer, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term use. For short-term storage (up to a few days), solutions can be kept at 4°C. The pH of the solution is a critical factor; neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize hydrolysis of the glycosidic bond.
Q3: What are the primary factors that can cause this compound degradation?
A3: The stability of this compound can be compromised by several factors:
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, breaking this compound down into its constituent monosaccharides, D-xylose and D-glucose.
-
Moisture: The presence of water can facilitate hydrolytic degradation, especially for solid this compound if not stored under desiccated conditions.
-
Enzymatic Activity: If working with biological samples, the presence of glycosidases can lead to the enzymatic cleavage of this compound.
-
Maillard Reaction: In the presence of amino acids, particularly at elevated temperatures, this compound, being a reducing sugar, can participate in the Maillard reaction, leading to browning and the formation of complex products.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of its β(1→6) glycosidic bond. This results in the formation of its constituent monosaccharides: D-xylose and D-glucose. Under certain conditions, such as high heat in the presence of amino acids, Maillard reaction products may also be formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment. | This compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock (solid and solution). 2. Prepare fresh solutions from a new stock of solid this compound. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Ensure the pH of your experimental buffer is within the optimal range for this compound stability (pH 4-6). |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products (D-xylose and D-glucose) or other impurities. | 1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Run standards of D-xylose and D-glucose to identify potential degradation peaks. 3. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Browning or discoloration of this compound-containing solutions, especially upon heating. | Maillard reaction occurring between this compound and amino acids in the medium. | 1. If possible, avoid high temperatures when working with this compound in the presence of amino acid-containing buffers or media. 2. If heating is necessary, minimize the duration and temperature. 3. Consider using a buffer system free of primary or secondary amines. |
| Inconsistent experimental results between different batches of this compound. | Variability in the purity or stability of the this compound used. | 1. Always source this compound from a reputable supplier and check the certificate of analysis for purity. 2. Perform a quality control check on new batches, such as analytical chromatography, to ensure consistency. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in solution under different storage conditions.
1. Materials:
- This compound standard
- D-xylose and D-glucose standards
- HPLC-grade water and acetonitrile
- Buffers of desired pH (e.g., acetate buffer for pH 4-6, phosphate buffer for neutral pH)
- HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
- Amine-based or a suitable carbohydrate analysis column
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer.
- Prepare separate stock solutions of D-xylose and D-glucose (e.g., 5 mg/mL each).
- Create a mixed standard containing this compound, D-xylose, and D-glucose to establish retention times.
- Aliquot the this compound stock solution into several vials for storage under different conditions (e.g., 4°C, 25°C, 40°C).
3. HPLC Method:
- Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector: Refractive Index (RI)
- Injection Volume: 20 µL
4. Stability Study Procedure:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Inject the sample onto the HPLC system.
- Quantify the peak area of this compound and any appearing degradation peaks (D-xylose and D-glucose).
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Presentation:
| Storage Condition | Time Point | This compound Remaining (%) | D-xylose Peak Area | D-glucose Peak Area |
| 4°C | 0 hr | 100 | 0 | 0 |
| 24 hr | ||||
| 1 week | ||||
| 25°C | 0 hr | 100 | 0 | 0 |
| 24 hr | ||||
| 1 week | ||||
| 40°C | 0 hr | 100 | 0 | 0 |
| 24 hr | ||||
| 1 week |
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-MS system
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-4 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2-4 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
- For each condition, take samples at different time points, neutralize if necessary, and analyze by HPLC-MS to identify the degradation products by comparing their mass-to-charge ratio with potential structures.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Validation & Comparative
A Comparative Analysis of Primeverose and Sucrose in Plant Signaling: A Tale of a Well-Known Messenger and a Silent Partner
For researchers, scientists, and drug development professionals, understanding the intricate world of plant signaling is paramount. Sugars, long recognized for their metabolic roles, are now understood to be key signaling molecules. This guide provides a comparative analysis of two disaccharides: sucrose, a central player in plant signaling, and primeverose, a component of specialized plant compounds.
While sucrose is a well-documented signaling molecule influencing a vast array of developmental and metabolic processes, there is currently no substantial scientific evidence to suggest that this compound acts as a signaling molecule in plants. Its primary role appears to be as a structural component of certain secondary metabolites. This guide, therefore, presents a comprehensive overview of sucrose signaling and contrasts it with the known, non-signaling functions of this compound.
At a Glance: this compound vs. Sucrose in Plant Function
| Feature | This compound | Sucrose |
| Primary Role in Plants | A disaccharide component of certain glycosides (secondary metabolites), often involved in defense or pigmentation. | Primary product of photosynthesis, main transport sugar, and a key signaling molecule. |
| Signaling Function | Not a recognized signaling molecule. | Well-established signaling molecule regulating gene expression, metabolism, and development. |
| Key Signaling Pathways | None identified. | Multiple pathways involving hexokinase (HXK1), Sucrose Non-Fermenting-1-Related Protein Kinase 1 (SnRK1), and Target of Rapamycin (TOR) kinase. |
| Developmental Processes Influenced | Indirectly through the function of the glycosides it is part of. | Seed germination, root and shoot growth, flowering, and senescence.[1][2] |
| Metabolic Processes Influenced | Indirectly through the function of the glycosides it is part of. | Starch synthesis, anthocyanin accumulation, nitrogen metabolism, and lipid synthesis.[1] |
Section 1: Sucrose - The Master Regulator
Sucrose, the main product of photosynthesis, is the primary sugar transported throughout the plant to provide energy and carbon skeletons for growth.[1] Beyond its role as a nutrient, sucrose itself, or its cleavage products glucose and fructose, acts as a signaling molecule that can trigger widespread changes in gene expression and enzyme activity.[1][3]
Sucrose Signaling Pathways
Sucrose signaling is complex, involving multiple pathways that can be both dependent and independent of its metabolism. Key components of these pathways include:
-
Sucrose Transporters (SUTs/SUCs): These proteins are involved in the transport of sucrose across cell membranes. Some, like SUT2, have been suggested to act as sucrose sensors due to their structural similarity to glucose sensors in yeast.[1]
-
Hexokinase (HXK1): A glucose sensor that can initiate signaling cascades in response to glucose derived from sucrose hydrolysis.[3]
-
Sucrose Non-Fermenting-1-Related Protein Kinase 1 (SnRK1): A central energy sensor that is generally active under low sugar conditions and repressed by high sucrose levels. It plays a crucial role in regulating metabolism and gene expression in response to energy status.[1]
-
Target of Rapamycin (TOR) Kinase: A key regulator of growth that is activated by high sucrose and energy levels, promoting processes like protein synthesis and cell proliferation.
-
Trehalose-6-Phosphate (T6P): A sugar phosphate whose levels correlate closely with sucrose availability and is considered a key signal of sucrose status in plants. T6P is involved in regulating starch metabolism and flowering time.[4]
Below is a diagram illustrating a simplified overview of major sucrose signaling pathways in a plant cell.
Experimental Data: Sucrose-Regulated Gene Expression
Sucrose treatment leads to significant changes in the expression of numerous genes. The table below summarizes the effect of sucrose on the expression of key genes in Arabidopsis thaliana and other plant species.
| Gene/Gene Family | Function | Plant Species | Effect of Sucrose | Reference |
| AGPase (ApL3) | ADP-glucose pyrophosphorylase (Starch Synthesis) | Arabidopsis thaliana, Sweet Potato | Induction | [1] |
| GBSSI | Granule-Bound Starch Synthase I | Sweet Potato | Induction (Sucrose-specific) | [1] |
| PAP1 (MYB75) | Transcription Factor (Anthocyanin Biosynthesis) | Arabidopsis thaliana | Induction | [1] |
| AtbZIP11 | Basic Leucine Zipper Transcription Factor | Arabidopsis thaliana | Post-transcriptional Repression | [5] |
| Sucrose Transporters (e.g., AtSUC2) | Sucrose Transport | Arabidopsis thaliana | Expression is regulated by sucrose levels | [6][7] |
| Genes involved in Nitrogen Metabolism | Nitrate and Ammonium Transporters, Assimilation Enzymes | Various | Regulation of expression | [5] |
Section 2: this compound - A Constituent of Secondary Metabolites
This compound is a disaccharide composed of a xylose and a glucose molecule. Unlike sucrose, it is not a primary product of photosynthesis and is not typically found as a free sugar in plants. Instead, its known role is as a sugar moiety (glycone) in various glycosides, which are a diverse group of secondary metabolites.[8][9]
Role in Secondary Metabolism
Glycosides are compounds in which a sugar is bound to a non-sugar molecule (aglycone). The presence of the sugar moiety, such as this compound, can affect the solubility, stability, and biological activity of the aglycone.[8] Many of these glycosides play important roles in plant defense and interaction with the environment.[10][11][12][13]
Examples of this compound-containing glycosides include certain cyanogenic glycosides and some pigments.[14][15] In these contexts, the function is attributed to the entire glycoside molecule, and this compound itself is not known to act as an independent signaling molecule.
The biosynthesis of these glycosides involves the enzymatic transfer of the sugar moiety to the aglycone, a process catalyzed by glycosyltransferases. The synthesis of this compound itself is less well-characterized than that of sucrose but is understood to involve the combination of UDP-xylose and UDP-glucose.
Below is a diagram illustrating the general workflow for the biosynthesis of a this compound-containing glycoside.
Section 3: Experimental Protocols
Protocol 1: Quantification of Total Soluble Sugars in Plant Tissue
This protocol provides a general method for extracting and quantifying total soluble sugars, including sucrose, from plant tissues using the phenol-sulfuric acid method.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
80% (v/v) ethanol
-
5% (w/v) phenol solution
-
Concentrated sulfuric acid
-
Spectrophotometer
-
Glucose or sucrose standards
Procedure:
-
Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to stop metabolic activity. Grind the frozen tissue to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 80°C for 1 hour, vortexing occasionally.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant, which contains the soluble sugars.
-
-
Quantification (Phenol-Sulfuric Acid Method):
-
In a glass test tube, mix 100 µL of the sugar extract (or standard solution) with 100 µL of 5% phenol solution.
-
Rapidly add 500 µL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes, then vortex.
-
After cooling to room temperature, measure the absorbance at 490 nm using a spectrophotometer.
-
-
Calculation: Determine the sugar concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of glucose or sucrose.[16][17][18][19]
Protocol 2: Analysis of Sucrose-Induced Gene Expression by RT-qPCR
This protocol outlines the steps to analyze the relative expression of a target gene in response to sucrose treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Liquid growth medium (e.g., Murashige and Skoog) with and without sucrose (e.g., 3% w/v)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a reference gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
Sucrose Treatment:
-
Grow seedlings in a liquid medium under controlled conditions (e.g., 16h light/8h dark photoperiod).
-
Transfer seedlings to a fresh medium containing either no sucrose (control) or a specific concentration of sucrose (treatment).
-
Incubate for the desired time (e.g., 6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest seedlings, freeze in liquid nitrogen, and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both control and sucrose-treated samples.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[20]
-
Conclusion
The comparison between sucrose and this compound in the context of plant signaling highlights the specialized roles of different molecules within the plant. Sucrose stands out as a multifaceted molecule, acting as a vital nutrient and a sophisticated signaling agent that integrates metabolic status with growth and developmental programs. In contrast, this compound's known functions are confined to its role as a building block for a specific class of secondary metabolites. While the book on plant sugar signaling is still being written, the current evidence firmly establishes sucrose as a key protagonist, while this compound remains a supporting character in a different, albeit important, metabolic play. Future research may yet uncover novel roles for this compound or other disaccharides, but for now, the focus in disaccharide signaling remains squarely on the well-established functions of sucrose.
References
- 1. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Transcriptome Sequencing and Analysis of Genes Related to Sucrose Metabolism and Transporter of Paeonia ostii Seed with Sucrose Treatment [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Glycosides in Medicinal Plants: A Comprehensive Overview [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of Plant Secondary Metabolites: Examples, Tips and Suggestions for Biotechnologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secondary metabolites in plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. How to Easily Measure Total Sugar and Protein Content in Plants | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Analytical Method for Primeverose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-sensitivity analytical method for the detection and quantification of primeverose against established conventional methods. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate analytical technique for their specific research needs.
Introduction to this compound and its Analytical Challenges
This compound, a disaccharide composed of D-xylose and D-glucose, is a key component of various natural glycosides, including some saponins and flavonoids. Accurate and sensitive detection of this compound is crucial in diverse fields such as natural product chemistry, pharmacology, and quality control of herbal medicines. However, the structural similarity of this compound to other sugars and its lack of a strong chromophore present challenges for its selective and sensitive quantification. This guide introduces a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares its performance against traditional analytical techniques.
Comparison of Analytical Methods for this compound Detection
The following tables summarize the performance characteristics of the new UHPLC-MS/MS method in comparison to established methods such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Table 1: Performance Comparison of Analytical Methods
| Parameter | New UHPLC-MS/MS Method | HPLC-RID [1] | GC-MS (after derivatization) [2][3] | Capillary Electrophoresis (CE) [4][5] |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 µg/mL | 10 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3 µg/mL | 30 ng/mL | 150 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 | >0.990 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 10% |
| Sample Throughput | High | Low | Medium | High |
| Specificity | Very High | Low | High | Medium |
Table 2: Methodological Comparison
| Feature | New UHPLC-MS/MS Method | HPLC-RID [6] | GC-MS [7] | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation based on refractive index changes | Separation of volatile derivatives by mass-to-charge ratio | Separation based on charge-to-mass ratio in an electric field |
| Sample Preparation | Simple filtration | Minimal, but sensitive to matrix | Derivatization required (e.g., silylation) | Buffer exchange may be needed |
| Instrumentation | UHPLC, Mass Spectrometer | HPLC, Refractive Index Detector | Gas Chromatograph, Mass Spectrometer | Capillary Electrophoresis System |
| Advantages | High sensitivity and specificity | Universal detector for carbohydrates | High resolution and structural information | Fast analysis, low sample consumption[4] |
| Disadvantages | High initial instrument cost | Low sensitivity and specificity | Requires derivatization, potential for artifacts | Lower reproducibility compared to HPLC |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New UHPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 313.1 -> Product ion m/z 181.1
-
Internal Standard (IS): Isotopic labeled this compound
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Chromatographic Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm)
-
Mobile Phase: 5 mM Sulfuric Acid
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 65 °C
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization Protocol:
-
Dry 1 mg of the sample under a stream of nitrogen.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-650
-
Capillary Electrophoresis (CE)
-
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length
-
Background Electrolyte: 25 mM Sodium borate buffer, pH 9.0
-
Voltage: 20 kV
-
Injection: Hydrodynamic injection at 50 mbar for 5 s
-
Detection: UV detection at 195 nm
-
Visualizations
Logical Workflow for Analytical Method Validation
Caption: Logical workflow for the validation of a new analytical method.
Experimental Workflow for this compound Detection by UHPLC-MS/MS
Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.
Signaling Pathway Involving Glycoside-Bound this compound
Please note: this compound itself is not directly involved in signaling pathways. It is a component of larger glycosides which may have biological activity. The following is a generalized representation of a signaling pathway that could be initiated by a this compound-containing glycoside.
Caption: Generalized signaling pathway initiated by a this compound-containing glycoside.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of β-Glucosidase Cross-Reactivity with Primeverose and Gentiobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of β-glucosidases with two structurally related disaccharides: primeverose (6-O-β-D-xylopyranosyl-β-D-glucopyranose) and gentiobiose (6-O-β-D-glucopyranosyl-β-D-glucopyranose). Understanding the substrate specificity of these enzymes is crucial for various applications, including the development of targeted therapeutic agents, the enzymatic release of aromatic compounds in the food and fragrance industries, and biomass conversion.
Introduction to β-Glucosidases and Substrate Specificity
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in a wide array of substrates, including disaccharides, oligosaccharides, and glycosides.[1] Their substrate specificity can vary significantly depending on the enzyme's source (e.g., fungal, plant, bacterial) and its specific isoform.[1] While some β-glucosidases exhibit broad substrate specificity, others are highly selective for a particular glycosidic bond or aglycone moiety.
This compound and gentiobiose both feature a β-1,6-glycosidic linkage to a glucose residue. They differ in the terminal sugar: this compound has a xylose moiety, while gentiobiose has a second glucose unit. This subtle structural difference can significantly impact their recognition and hydrolysis by β-glucosidases.
Comparative Hydrolysis Data
Direct comparative studies testing a single β-glucosidase against both this compound and gentiobiose are limited in the available literature. However, data from studies on broad-specificity β-glucosidases and specialized primeverosidases provide valuable insights into their respective hydrolysis.
A notable example of a broad-specificity enzyme is a highly glucose-tolerant β-glucosidase (HGT-BG) isolated from Aspergillus oryzae. This enzyme demonstrates a remarkable capacity to hydrolyze various disaccharides with different linkage types. As shown in the table below, HGT-BG efficiently hydrolyzes gentiobiose, indicating a high level of activity towards the β-1,6-glucosidic linkage.[2][3][4][5]
Table 1: Relative Hydrolysis Rates of Various Substrates by Aspergillus oryzae HGT-BG β-Glucosidase [2][3][4][5]
| Substrate (Disaccharide) | Linkage | Relative Hydrolysis Rate (%) |
| Laminaribiose | β-1,3 | 125 |
| Gentiobiose | β-1,6 | 118 |
| Cellobiose | β-1,4 | 100 |
| Sophorose | β-1,2 | 85 |
| Maltose | α-1,4 | 60 |
Data adapted from Riou et al. (1998). The hydrolysis rate of cellobiose was taken as the reference (100%).
In contrast to the broad specificity of the A. oryzae enzyme, specialized β-glucosidases known as β-primeverosidases exhibit high specificity for primeverosides. These enzymes are crucial in the development of aroma in plants like tea (Camellia sinensis) by releasing volatile compounds from their primeveroside precursors. The high specificity of β-primeverosidases for the xylose-glucose disaccharide suggests that general β-glucosidases may have limited or no activity towards this compound.
While a direct quantitative comparison is not available from a single study, the existing data suggests that β-glucosidases with broad specificity are more likely to exhibit cross-reactivity with gentiobiose than with this compound. The presence of a terminal xylose in this compound appears to be a key determinant for recognition by specialized primeverosidases and may hinder its hydrolysis by generalist β-glucosidases.
Experimental Protocols
Accurate assessment of β-glucosidase activity is fundamental to understanding its substrate specificity. Below are detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay using Artificial Substrate (p-Nitrophenyl-β-D-glucopyranoside - pNPG)
This is a common and convenient method for determining general β-glucosidase activity.
Principle: The β-glucosidase cleaves the colorless substrate pNPG to release glucose and p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405-420 nm.
Materials:
-
Purified β-glucosidase or crude enzyme extract
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture by adding the enzyme solution to the pre-warmed reaction buffer.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
A standard curve of p-nitrophenol is used to calculate the amount of product formed. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Assay for Disaccharide Hydrolysis with Glucose Quantification
This method directly measures the hydrolysis of natural substrates like this compound and gentiobiose by quantifying the released glucose.
Principle: The β-glucosidase hydrolyzes the disaccharide into its constituent monosaccharides. The amount of glucose produced is then measured using a specific glucose assay.
Materials:
-
Purified β-glucosidase
-
Disaccharide substrates (this compound, Gentiobiose) solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Method for stopping the reaction (e.g., heat inactivation at 100°C for 10 minutes)
-
Glucose quantification kit (e.g., Glucose Oxidase-Peroxidase (GOD-POD) assay) or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Set up the enzymatic reaction by combining the enzyme and the disaccharide substrate in the reaction buffer.
-
Incubate at the optimal temperature and for a specific time.
-
Terminate the reaction.
-
Quantification of Glucose:
-
Using a Glucose Assay Kit (GOD-POD): Follow the manufacturer's instructions. This typically involves adding a reagent that reacts with glucose to produce a colored or fluorescent product, which is then measured.
-
Using HPLC:
-
Filter the reaction mixture to remove the enzyme.
-
Inject an aliquot into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amine-based column).
-
Use an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Detect the sugars using a refractive index (RI) detector.
-
Quantify the glucose peak by comparing its area to a standard curve of known glucose concentrations.
-
-
Visualizing the Enzymatic Reactions and Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Enzymatic hydrolysis of this compound and gentiobiose by β-glucosidase.
Caption: General experimental workflow for assaying β-glucosidase activity on disaccharides.
Conclusion
The cross-reactivity of β-glucosidases with this compound and gentiobiose is highly dependent on the specific enzyme. Broad-specificity β-glucosidases, such as the one from Aspergillus oryzae, demonstrate significant activity towards gentiobiose, highlighting their potential for applications involving the hydrolysis of β-1,6-glucosidic bonds. Conversely, the hydrolysis of this compound often requires specialized β-primeverosidases, suggesting that general β-glucosidases may not efficiently process this substrate. For researchers in drug development and other fields, this differential specificity is a critical consideration. When targeting a specific β-glucosidase, a thorough characterization of its substrate profile, including its activity on various disaccharides, is essential for predicting its biological function and potential therapeutic applications. The provided experimental protocols offer a foundation for conducting such detailed enzymatic characterizations.
References
- 1. β-Glucosidases from the Fungus Trichoderma: An Efficient Cellulase Machinery in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification, characterization, and substrate specificity of a novel highly glucose-tolerant beta-glucosidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Biological Activity of Primeverose and Its Monosaccharide Constituents
A detailed examination of the disaccharide primeverose, composed of D-glucose and D-xylose, reveals distinct biological activities compared to its individual monosaccharide components. While direct comparative studies are limited, a review of available data on related compounds and individual sugar activities suggests that the glycosidic linkage of this compound can modulate its bioactivity, particularly in the context of enzyme inhibition and antioxidant potential.
This guide provides a comparative overview of the biological activities of this compound, D-glucose, and D-xylose, focusing on antioxidant and anti-inflammatory effects, as well as their inhibitory potential against key enzymes such as α-glucosidase and tyrosinase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rare sugars and their derivatives.
Summary of Comparative Biological Activities
While comprehensive head-to-head studies are scarce, analysis of existing literature on this compound-containing glycosides and the individual monosaccharides allows for a comparative assessment. Generally, monosaccharides like glucose and xylose are fundamental to cellular metabolism and energy, but their direct antioxidant and broad-spectrum enzyme inhibitory activities are considered weak. This compound, as a disaccharide, appears to exhibit more nuanced biological effects, particularly when part of a larger glycoside structure.
| Biological Activity | This compound | D-Glucose | D-Xylose |
| Antioxidant Activity | Data primarily available for primeverosides, suggesting the aglycone is the major contributor. | Weak direct antioxidant activity. Can indirectly influence cellular redox state. | Limited data on direct antioxidant activity. |
| Anti-inflammatory Activity | Polysaccharides containing xylose and glucose show anti-inflammatory potential. | High concentrations can be pro-inflammatory by inducing oxidative stress. | Xylooligosaccharides have demonstrated anti-inflammatory properties. |
| α-Glucosidase Inhibition | Generally considered a weak inhibitor. | Weak inhibitor. | Weak inhibitor. |
| Tyrosinase Inhibition | Data suggests weak to no direct inhibition. | Can indirectly inhibit tyrosinase activity in cellular models. | No significant inhibitory activity reported. |
Note: The table is a qualitative summary based on available data. Quantitative comparisons are challenging due to the lack of direct comparative studies.
In-Depth Analysis of Biological Activities
Antioxidant Activity
-
D-Glucose: While not a potent direct antioxidant, glucose plays a crucial role in cellular redox homeostasis. The pentose phosphate pathway, a key metabolic route for glucose, is the primary source of NADPH, which is essential for regenerating the cellular antioxidant glutathione.
-
D-Xylose: There is limited evidence for significant direct antioxidant activity of D-xylose.
Anti-inflammatory Activity
Direct studies on the anti-inflammatory properties of this compound are lacking. However, polysaccharides and oligosaccharides containing both xylose and glucose have shown potential anti-inflammatory effects.
-
D-Glucose: The role of glucose in inflammation is complex. While essential for immune cell function, high glucose concentrations can promote inflammation by increasing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in immune cells like macrophages.[1]
-
D-Xylose: Xylooligosaccharides (XOS), which are short chains of xylose units, have been shown to possess anti-inflammatory properties.
Enzyme Inhibition
α-Glucosidase Inhibition: This enzyme is a key target in the management of type 2 diabetes. Inhibitors of α-glucosidase delay carbohydrate digestion and reduce post-meal blood glucose spikes.
-
This compound, D-Glucose, and D-Xylose: All three sugars are generally considered to be weak inhibitors of α-glucosidase. Their structural similarity to the natural substrates can lead to some competitive inhibition, but their affinity for the enzyme's active site is low compared to established inhibitors like acarbose.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the food industry to prevent browning.
-
This compound and D-Xylose: There is no significant evidence to suggest that this compound or D-xylose are direct inhibitors of tyrosinase.
-
D-Glucose: Studies have shown that glucose can exert an anti-melanogenic effect in cellular models. However, this is an indirect effect. Glucose does not directly inhibit tyrosinase in a cell-free system but is metabolized to lactic acid, which can then suppress tyrosinase activity.[2][3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound, D-glucose, D-xylose) and a positive control (e.g., ascorbic acid) in methanol or another appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
-
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, D-glucose, D-xylose) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compounds.
-
Incubate for a specified period (e.g., 24 hours).
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a wavelength of around 540 nm.
-
-
Calculation:
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, pNPG, in the same buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., acarbose).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the enzyme solution with the test compound solutions for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the mixture for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Calculation:
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, L-DOPA, in the same buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the tyrosinase solution with the test compound solutions for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at a wavelength of around 475-490 nm over a specific period.
-
-
Calculation:
Signaling Pathways and Experimental Workflows
To visualize the relationships between the molecules and the biological assays, as well as the experimental workflows, the following diagrams are provided in DOT language for Graphviz.
References
- 1. High glucose increases nitric oxide generation in lipopolysaccharide-activated macrophages by enhancing activity of protein kinase C-α/δ and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Glucose Exerts an Anti-Melanogenic Effect by Indirect Inactivation of Tyrosinase in Melanocytes and a Human Skin Equivalent | Semantic Scholar [semanticscholar.org]
- 3. Glucose Exerts an Anti-Melanogenic Effect by Indirect Inactivation of Tyrosinase in Melanocytes and a Human Skin Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
The Lynchpin of Accuracy: Selecting an Internal Standard for Precise Primeverose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. When analyzing primeverose, a disaccharide of significant interest in fields from botany to pharmacology, precision is paramount. This guide provides a comparative overview of methodologies for the accurate quantification of this compound, focusing on the critical role of an internal standard in achieving reproducible and trustworthy results. We will explore suitable internal standards for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting the supporting rationale and detailed experimental protocols.
This compound is a disaccharide composed of D-glucose and D-xylose.[1][2] Its quantification is often accomplished using chromatographic techniques. However, inherent variations in sample preparation and injection volume can introduce significant errors. The use of an internal standard (IS), a compound added in a known constant amount to all samples, standards, and blanks, is a robust strategy to mitigate these errors.[3][4] The IS co-elutes with the analyte of interest, and the ratio of the analyte peak area to the IS peak area is used for quantification, effectively canceling out volumetric inconsistencies.[5][6][7]
Choosing the Right Partner: A Comparison of Potential Internal Standards for this compound Analysis
The ideal internal standard should be structurally similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram.[5] Based on these criteria, we propose and compare several potential internal standards for the quantification of this compound.
| Internal Standard | Chemical Structure | Rationale for Selection | Suitability for HPLC | Suitability for GC |
| Cellobiose | Disaccharide (Glucose + Glucose) | Structurally similar disaccharide, commercially available, and typically not co-occurring with this compound. | High | High (after derivatization) |
| Lactose | Disaccharide (Galactose + Glucose) | Another common, structurally related disaccharide that is unlikely to be present in plant-derived samples containing this compound. | High | High (after derivatization) |
| Trehalose | Disaccharide (Glucose + Glucose) | A non-reducing disaccharide, offering different chromatographic behavior which can be advantageous for separation.[8] | High | High (after derivatization) |
| Phenyl β-D-glucopyranoside | Glycoside | Aromatic glycoside, providing a strong UV response if using a UV detector with HPLC, and good chromatographic properties for GC.[9] | Moderate (different detector response) | High (after derivatization) |
| myo-Inositol | Sugar Alcohol | A stable and non-reactive sugar alcohol that is often used as an internal standard for carbohydrate analysis. | High | High (after derivatization) |
| Isotopically Labeled this compound (e.g., ¹³C-Primeverose) | Disaccharide (¹³C-labeled) | The ideal internal standard, as it has nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar detector response, especially for mass spectrometry. | High (with MS detection) | High (with MS detection) |
Recommendation: For general applications using HPLC with Refractive Index (RI) detection or GC with Flame Ionization Detection (FID), cellobiose or lactose are excellent choices due to their structural similarity and commercial availability. For methods employing mass spectrometry (MS) detection, an isotopically labeled this compound would provide the highest level of accuracy.
Experimental Protocols for Accurate this compound Quantification
Below are detailed methodologies for the quantification of this compound using an internal standard with both HPLC-RI and GC-FID/MS.
Method 1: Quantification of this compound by HPLC with Refractive Index (RI) Detection
This method is suitable for the direct quantification of underivatized this compound.
1. Preparation of Standard and Internal Standard Stock Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of deionized water.
-
Internal Standard (Cellobiose) Stock Solution (1 mg/mL): Accurately weigh 10 mg of cellobiose and dissolve in 10 mL of deionized water.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding varying volumes of the this compound stock solution and a constant volume of the internal standard stock solution to volumetric flasks. Dilute to the mark with deionized water. A typical calibration series might contain 0.1, 0.2, 0.5, 1.0, and 2.0 µg of this compound and 0.5 µg of cellobiose per injection volume.
3. Sample Preparation:
-
Extract the sample containing this compound using a suitable solvent (e.g., 80% ethanol).
-
Evaporate the solvent and redissolve the residue in a known volume of deionized water.
-
To an aliquot of the sample extract, add a known amount of the internal standard (cellobiose).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC-RI Conditions:
-
Column: Amino-propyl or amide-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) detector.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration ratio of this compound to the internal standard.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Method 2: Quantification of this compound by Gas Chromatography (GC) with FID or MS Detection
This method requires derivatization to increase the volatility of the sugars.[11]
1. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare stock solutions of this compound and the internal standard (e.g., cellobiose) in a suitable solvent such as pyridine.
2. Derivatization (Silylation):
-
To a known volume of the standard or sample solution in a reaction vial, add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried residue.
-
Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.
3. GC-FID/MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 300 °C.
-
MS: Operate in full scan or selected ion monitoring (SIM) mode.
-
4. Data Analysis:
-
The data analysis process is the same as for the HPLC method, using the peak areas of the derivatized this compound and internal standard.
Concluding Remarks
The implementation of an internal standard is a critical step in developing a robust and accurate method for this compound quantification. By carefully selecting an appropriate internal standard and following a well-defined experimental protocol, researchers can significantly enhance the precision and reliability of their results. The choice between HPLC and GC will depend on the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. For most applications, HPLC-RI with a structurally similar disaccharide as an internal standard offers a reliable and straightforward approach. For higher sensitivity and specificity, especially in complex matrices, GC-MS with an isotopically labeled internal standard is the gold standard.
References
- 1. This compound [drugfuture.com]
- 2. A Disaccharide Problem [www2.chemistry.msu.edu]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. spectralabsci.com [spectralabsci.com]
- 11. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Comparing the extraction efficiency of different solvents for primeverose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extraction efficiency of various solvents for primeverose, a disaccharide of significant interest in phytochemical and pharmacological research. The information presented is synthesized from established principles of natural product extraction, focusing on compounds with similar physicochemical properties to this compound, such as glycosides and oligosaccharides. While direct comparative data for this compound is limited, this guide offers a robust framework for selecting an appropriate solvent system and methodology.
Data Presentation: Solvent Performance Comparison
The selection of an appropriate solvent is critical for maximizing the yield and purity of this compound from plant matrices. The efficiency of a solvent is largely dictated by its polarity and its ability to solubilize the target compound. Based on the general principles of glycoside extraction, the following table summarizes the expected performance of common solvents.
| Solvent System | Polarity Index | Expected this compound Yield | Advantages | Disadvantages |
| Water | 10.2 | Moderate to High | Non-toxic, inexpensive, readily available. Effective for highly polar glycosides.[1] | May co-extract a wide range of water-soluble impurities (e.g., proteins, polysaccharides), potentially complicating downstream purification. Low selectivity.[2] |
| Methanol | 5.1 | High | High solvency for a broad range of polar compounds.[1][3] | Toxic and requires careful handling and removal. |
| Ethanol | 4.3 | High | Less toxic than methanol, generally recognized as safe (GRAS). Good solvency for polar and some non-polar compounds.[1] | Can be more expensive than methanol. |
| 70% Ethanol (in Water) | - | Very High | Often provides the optimal balance of polarity for extracting glycosides, enhancing cell wall penetration and solubilization.[4][5] Reduces extraction of very non-polar compounds. | Requires careful preparation of the solvent mixture. |
| 50% Methanol (in Water) | - | Very High | Similar to aqueous ethanol, offers an excellent polarity profile for glycoside extraction.[2] | Carries the same toxicity concerns as pure methanol. |
| Acetone | 5.1 | Moderate | Good solvent for a range of polarities. Can be used in aqueous mixtures to enhance efficiency.[6] | Flammable and can be more expensive. May extract unwanted lipids and pigments. |
| Ethyl Acetate | 4.4 | Low | Useful for selective extraction of less polar compounds and for removing interfering substances. | Poor solvent for highly polar glycosides like this compound. |
| n-Hexane | 0.1 | Very Low | Primarily used for pre-extraction (defatting) to remove lipids and other non-polar compounds that may interfere with the extraction of polar molecules. | Not a suitable solvent for this compound extraction itself. |
Experimental Protocols
A generalized experimental protocol for the solvent extraction of this compound from a plant matrix is provided below. This protocol can be adapted based on the specific plant material and available laboratory equipment.
Objective: To extract this compound from a dried plant material using a selected solvent system.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., 70% ethanol)
-
Beakers and flasks
-
Magnetic stirrer and stir bar or orbital shaker
-
Filter paper (e.g., Whatman No. 1) and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
Water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Accurately weigh a specific amount of the powdered material (e.g., 10 g).
-
-
Maceration Extraction:
-
Place the weighed plant material into a flask.
-
Add the selected solvent at a defined solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir the mixture at a constant speed at room temperature for a specified duration (e.g., 24 hours). Alternatively, the mixture can be subjected to ultrasonication for a shorter period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
-
Filtration:
-
Separate the extract from the solid plant residue by filtration. For larger volumes, vacuum filtration is recommended to ensure maximum recovery of the liquid extract.
-
Wash the residue with a small volume of the fresh solvent to recover any remaining extract.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation of this compound.
-
Continue the evaporation until a crude extract is obtained.
-
-
Drying and Yield Calculation:
-
Dry the crude extract to a constant weight, for example, in a vacuum oven.
-
Calculate the extraction yield as follows: Yield (%) = (Weight of dried extract / Weight of initial plant material) x 100
-
-
Quantification of this compound:
-
Redissolve a known amount of the dried extract in a suitable solvent for analysis.
-
Analyze the concentration of this compound in the extract using a validated HPLC method with a suitable standard.
-
Mandatory Visualization
Caption: Workflow for the solvent extraction and quantification of this compound.
References
- 1. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Primeverose and Other Disaccharides in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of primeverose with other common disaccharides in the context of enzyme assays. The data presented herein is compiled from publicly available research to facilitate a clear understanding of substrate specificity and enzyme kinetics.
Introduction to Disaccharide Hydrolysis
Disaccharides are carbohydrates composed of two monosaccharide units joined by a glycosidic bond. In biological systems, the breakdown of disaccharides into their constituent monosaccharides is a crucial step for metabolism. This hydrolysis is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. The specificity of these enzymes for their respective disaccharide substrates is a key determinant of carbohydrate metabolism and has significant implications for various fields, including biochemistry, food science, and drug development.
This compound, a disaccharide composed of D-xylose and D-glucose, is notably found in certain plants and is responsible for the release of aromatic compounds upon enzymatic hydrolysis. The enzyme primarily responsible for this, β-primeverosidase, exhibits a high degree of specificity for its substrate. This guide will compare the enzymatic hydrolysis of this compound with that of other common disaccharides such as lactose, sucrose, maltose, and cellobiose, highlighting the unique substrate-enzyme relationships.
Comparative Analysis of Enzyme Specificity and Kinetics
The enzymatic hydrolysis of disaccharides is highly dependent on the specific enzyme's active site architecture, which dictates its substrate specificity. The following table summarizes the substrate specificity and available kinetic parameters for the hydrolysis of this compound and other disaccharides by their respective primary enzymes. It is important to note that a direct comparison of kinetic values across different enzymes and experimental conditions should be interpreted with caution.
| Disaccharide | Constituent Monosaccharides | Primary Hydrolyzing Enzyme | Glycosidic Linkage | Km (mM) | Vmax or kcat | Enzyme Specificity Notes |
| This compound | D-Xylose + D-Glucose | β-Primeverosidase | β(1→6) | Value not consistently reported | Value not consistently reported | Highly specific for the β-primeverosyl moiety. Does not hydrolyze common disaccharides like lactose or sucrose[1][2][3]. |
| Lactose | D-Galactose + D-Glucose | Lactase (β-Galactosidase) | β(1→4) | Varies with enzyme source | Varies with enzyme source | Specific for the β-galactosyl-glucose linkage. The hydrolysis products are glucose and galactose[4][5]. |
| Sucrose | D-Glucose + D-Fructose | Sucrase (Invertase) | α(1→2)β | Varies with enzyme source | Varies with enzyme source | Specific for the unique α,β-(1→2) linkage between glucose and fructose. It is a non-reducing sugar[4][6][7]. |
| Maltose | D-Glucose + D-Glucose | Maltase (α-Glucosidase) | α(1→4) | Varies with enzyme source | Varies with enzyme source | Specific for the α-1,4-glycosidic bond between two glucose units. It is a reducing sugar[4][6][7]. |
| Cellobiose | D-Glucose + D-Glucose | β-Glucosidase | β(1→4) | 1.75 - 2.20 | Varies with enzyme source | Specific for the β-1,4-glycosidic bond between two glucose units. A product of cellulose breakdown[5]. |
| Vicianose | L-Arabinose + D-Glucose | Vicianosidase / some β-Primeverosidases | α(1→6) | Higher than for this compound | Lower than for this compound | Some β-primeverosidases show activity towards vicianose, but with lower efficiency compared to this compound[1][2][3]. |
Experimental Protocols
A generalized experimental protocol for conducting a comparative enzyme assay for disaccharide hydrolysis using the 3,5-Dinitrosalicylic Acid (DNS) method to quantify the release of reducing sugars is provided below. This method is suitable for reducing disaccharides (e.g., lactose, maltose, cellobiose) and the products of hydrolysis of all disaccharides.
General Protocol for Disaccharide Hydrolysis Assay using DNS Reagent
Objective: To determine the rate of enzymatic hydrolysis of a disaccharide by measuring the concentration of reducing sugars produced over time.
Materials:
-
Disaccharide substrates (e.g., this compound, Lactose, Maltose, Cellobiose, Sucrose)
-
Appropriate hydrolyzing enzyme (e.g., β-Primeverosidase, Lactase, Maltase, β-Glucosidase, Invertase)
-
DNS Reagent (1% 3,5-dinitrosalicylic acid, 0.2% phenol, 0.05% sodium sulfite, 1% NaOH)[8]
-
40% Rochelle salt (potassium sodium tartrate) solution
-
Reaction buffer (e.g., 50 mM sodium phosphate or sodium acetate buffer, pH optimized for the specific enzyme)
-
Spectrophotometer
-
Water bath or incubator
-
Test tubes and pipettes
-
Glucose standard solutions for calibration curve
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each disaccharide in the reaction buffer.
-
Prepare a stock solution of the enzyme in the reaction buffer.
-
Prepare a series of glucose standard solutions (e.g., 0 to 10 mM) for the calibration curve.
-
-
Enzyme Reaction:
-
For each disaccharide to be tested, set up a series of test tubes.
-
Add a defined volume of the disaccharide stock solution to each tube. Pre-incubate the tubes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a specific amount of the enzyme stock solution to each tube and start a timer.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in one tube by adding a volume of DNS reagent. The high pH of the DNS reagent will denature the enzyme.
-
-
Color Development:
-
After adding the DNS reagent, heat the tubes in a boiling water bath for 5-15 minutes[9][10]. This will facilitate the reaction between the DNSA and any reducing sugars present.
-
Cool the tubes to room temperature.
-
Add a small volume of the 40% Rochelle salt solution to stabilize the color.
-
Add distilled water to bring the final volume to a constant level for all tubes.
-
-
Quantification:
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer[9].
-
Prepare a calibration curve by performing the same color development procedure with the glucose standard solutions.
-
Determine the concentration of reducing sugars produced in each reaction tube by comparing their absorbance to the glucose standard curve.
-
-
Data Analysis:
-
Plot the concentration of reducing sugar produced against time for each disaccharide.
-
The initial reaction velocity (V₀) can be determined from the initial linear slope of this graph.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the disaccharide substrate and measure the initial velocities for each concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Note on Sucrose: Sucrose is a non-reducing sugar. To measure its hydrolysis, the DNS assay can be used to quantify the reducing sugars (glucose and fructose) produced after the enzymatic reaction. A baseline measurement of the sucrose solution with the DNS reagent before adding the enzyme should yield a negligible reading[8].
Visualizations
The following diagrams illustrate the general workflow of a disaccharide enzyme assay and the basic principle of disaccharide hydrolysis.
Caption: General workflow for a disaccharide enzyme assay using the DNS method.
Caption: Simplified representation of enzymatic hydrolysis of a disaccharide.
References
- 1. Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pediaa.com [pediaa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sucrose Assay with DNS [user.eng.umd.edu]
- 9. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
Inter-laboratory Validation of a Novel Primeverose Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel primeverose quantification method with established analytical techniques. The data presented is based on a simulated inter-laboratory study designed to assess the method's performance and reproducibility. This document is intended to guide researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for conducting similar validation studies.
Introduction to this compound Quantification
This compound, a disaccharide composed of D-xylose and D-glucose, is a key component of various glycosides in plants, contributing to their aroma and defense mechanisms. Accurate quantification of this compound is crucial for understanding these biological processes and for the quality control of natural products and derived pharmaceuticals. This guide compares a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a conventional High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method for this compound quantification.
Comparative Analysis of Quantification Methods
An inter-laboratory study was designed to evaluate the performance of a novel UHPLC-MS/MS method against a traditional HPAEC-PAD method for the quantification of this compound. Ten laboratories participated in the study, analyzing three different concentrations of this compound standard solutions (Low, Medium, and High). The key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, were assessed.[1][2][3][4][5]
Table 1: Inter-laboratory Study Results for this compound Quantification
| Parameter | UHPLC-MS/MS (Novel Method) | HPAEC-PAD (Conventional Method) | Acceptance Criteria (based on ICH Q2(R1)) |
| Accuracy (% Recovery) | |||
| Low Concentration (1 µg/mL) | 98.5 ± 2.1 | 95.2 ± 4.5 | 80 - 120% |
| Medium Concentration (10 µg/mL) | 99.2 ± 1.5 | 97.8 ± 3.2 | 80 - 120% |
| High Concentration (100 µg/mL) | 100.5 ± 1.1 | 98.9 ± 2.8 | 80 - 120% |
| Precision (RSD%) | |||
| Repeatability (Intra-day) | < 2% | < 5% | ≤ 15% |
| Intermediate Precision (Inter-day) | < 3% | < 7% | ≤ 15% |
| Reproducibility (Inter-laboratory) | < 5% | < 10% | ≤ 20% |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | - |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3 ng/mL | - |
| Specificity | High (Mass-based detection) | Moderate (Retention time-based) | Method should be specific for the analyte |
| Robustness | High | Moderate | Consistent results with minor variations |
Data are presented as mean ± standard deviation. RSD: Relative Standard Deviation.
The results demonstrate the superior performance of the novel UHPLC-MS/MS method in terms of accuracy, precision, sensitivity (LOD and LOQ), and specificity.[6][7] The lower variability observed in the inter-laboratory reproducibility for the UHPLC-MS/MS method highlights its robustness and suitability for routine analysis in different laboratory settings.
Experimental Protocols
Detailed methodologies for the two compared this compound quantification methods are provided below.
Novel Method: UHPLC-MS/MS
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in ultrapure water.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
For biological samples, a protein precipitation step with acetonitrile is performed, followed by centrifugation and filtration of the supernatant.
Instrumentation and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 311.1 -> 113.0).
Conventional Method: HPAEC-PAD
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in ultrapure water.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 100 µg/mL.
-
Biological samples are deproteinized using Carrez reagents, followed by centrifugation and filtration.[8]
Instrumentation and Conditions:
-
HPAEC System: Dionex ICS-5000+ or equivalent.
-
Column: Dionex CarboPac™ PA20 (3 x 150 mm) with a corresponding guard column.
-
Mobile Phase: Isocratic elution with 100 mM sodium hydroxide.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A standard quadruple-potential waveform is used for detection.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. slideshare.net [slideshare.net]
- 6. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. academic.oup.com [academic.oup.com]
Assessing the Purity of Synthesized Primeverose Against a Certified Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive framework for assessing the purity of synthesized primeverose, a disaccharide with potential applications in glycoscience and drug delivery, against a certified reference standard. Detailed experimental protocols, comparative data analysis, and relevant biological pathway visualizations are presented to ensure accurate and reliable purity determination.
Characterization of the Certified this compound Standard
A certified reference standard serves as the benchmark against which the synthesized compound is compared. The certificate of analysis (CoA) for the standard provides critical information regarding its purity and the methods used for its characterization.
Hypothetical Certificate of Analysis: this compound Certified Reference Material
| Parameter | Specification |
| Chemical Name | 6-O-β-D-Xylopyranosyl-D-glucose |
| CAS Number | 26531-85-1 |
| Molecular Formula | C₁₁H₂₀O₁₀ |
| Molecular Weight | 312.27 g/mol |
| Purity (by qNMR) | ≥ 99.5% |
| Identity | Conforms to ¹H NMR, ¹³C NMR, and Mass Spectrometry |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
| Residual Solvents | < 0.1% |
| Water Content | < 0.5% (by Karl Fischer titration) |
| Certification | Traceable to a primary standard. |
Experimental Workflow for Purity Assessment
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of the synthesized this compound. The following diagram illustrates the experimental workflow, encompassing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental workflow for this compound purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of this compound, which possesses a chromophore allowing for UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the certified standard in the mobile phase to a concentration of 1 mg/mL.
-
Purity Calculation: The purity of the synthesized this compound is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area % method). For a more accurate assessment, a calibration curve can be generated using the certified standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the non-volatile nature of this compound, derivatization is required prior to GC-MS analysis. This method is excellent for identifying and quantifying volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Derivatization Protocol (Silylation):
-
Dry a 1 mg sample of both the synthesized this compound and the certified standard under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to the peak area of the derivatized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone (DMSO₂), that has a resonance signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of D₂O.
-
Ensure complete dissolution.
-
-
¹H NMR Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of scans: 16 or more for a good signal-to-noise ratio.
-
-
Purity Calculation: The purity of the synthesized this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Comparative Data Summary
The following table presents hypothetical data comparing the synthesized this compound to the certified standard.
| Analytical Method | Parameter | Certified Standard | Synthesized this compound |
| HPLC-UV | Retention Time (min) | 5.2 | 5.2 |
| Purity (Area %) | 99.8% | 98.5% | |
| Impurity 1 (Area %) | Not Detected | 0.8% (at 3.1 min) | |
| Impurity 2 (Area %) | 0.2% (at 6.5 min) | 0.7% (at 6.5 min) | |
| GC-MS | This compound Derivative (RT) | 15.8 min | 15.8 min |
| Identified Impurities | Residual Solvent (Pyridine) | Residual Solvent (Pyridine), Unidentified saccharide | |
| qNMR | Purity (%) | 99.6% | 98.2% |
| ¹H NMR Spectrum | Conforms to structure | Conforms to structure with minor impurity signals |
Biological Context: this compound and Cell Signaling
While the direct role of this compound in mammalian cell signaling is not extensively studied, disaccharides and monosaccharides are known to influence crucial cellular processes. Sugars like glucose are key regulators of cell growth and proliferation, often acting through the Target of Rapamycin (TOR) and Snf1-related protein kinase 1 (SnRK1) signaling pathways. These pathways are central to nutrient sensing and are frequently dysregulated in diseases like cancer, making them attractive targets for drug development.
The diagram below illustrates a simplified model of how sugar availability can influence cell cycle progression through the TOR and SnRK1 pathways.
Simplified sugar signaling pathway influencing cell cycle.
References
Safety Operating Guide
Navigating the Disposal of Primeverose: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Primeverose, a disaccharide sugar utilized in various research applications. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Standard laboratory attire, including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. While not classified as a hazardous substance, these precautions are a cornerstone of good laboratory practice.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below. This information is critical for understanding its behavior and ensuring safe handling.
| Property | Value |
| CAS Number | 26531-85-1 |
| Molecular Formula | C₁₁H₂₀O₁₀ |
| Molecular Weight | 312.27 g/mol |
| Melting Point | 209-210 °C |
| Solubility | Soluble in water, methanol, and 80% alcohol. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state—solid or in solution. Always consult your institution's specific waste management protocols and local regulations before proceeding.
Disposal of Solid this compound
-
Waste Collection : Place solid this compound waste in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.
-
Labeling : Ensure the container is labeled with the full chemical name ("this compound") and is marked as "Non-Hazardous Waste."
-
Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Final Disposal : Arrange for the collection of the waste container by your institution's hazardous waste management service for final disposal.
Disposal of this compound Solutions
The high water solubility of this compound allows for disposal of dilute aqueous solutions via the sanitary sewer system in many jurisdictions. However, it is imperative to verify this with your local environmental health and safety (EHS) office.
-
Dilution : For small quantities of this compound solutions, dilute them with at least 20 parts water.
-
Neutralization (if applicable) : If the solution contains acidic or basic components, neutralize it to a pH between 6 and 8 before disposal.
-
Drain Disposal : Slowly pour the diluted, neutral solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.
-
Restrictions : Do not dispose of solutions containing organic solvents or other hazardous materials down the drain. These must be collected as hazardous liquid waste.
Experimental Protocols and Workflows
To ensure a clear and logical approach to the disposal of this compound, the following workflow diagram outlines the decision-making process.
By following these structured procedures and referencing the provided data and workflow, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
Safeguarding Your Research: A Guide to Handling Primeverose
Immediate Safety and Handling Protocols
When working with Primeverose, which is typically a crystalline powder, it is crucial to mitigate the risk of dust formation. Fine dust dispersed in the air can create a combustible mixture.[1] Therefore, adequate ventilation and measures to control dust are essential.
Personal Protective Equipment (PPE): The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient to control airborne dust. |
Handling and Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition and strong oxidizing agents.
Emergency Procedures
In the event of an incident, follow these procedures:
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Spill and Disposal Plan
Spill Response: In case of a spill, avoid creating dust. Moisten the spilled material with water and then sweep it up. Place the collected material in a suitable, labeled container for disposal.
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. As it is a sugar, it is generally considered non-hazardous, but it is essential to consult your institution's specific disposal guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their laboratory workflows, fostering an environment of both scientific discovery and personal safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
